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5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid Documentation Hub

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  • Product: 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
  • CAS: 1781171-36-5

Core Science & Biosynthesis

Foundational

Molecular weight and exact mass of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid Abstract In the landscape of pharmaceutical research and chemical synthesis, the unambiguous id...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Abstract

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification and characterization of novel molecular entities are paramount. The precision of this characterization underpins all subsequent investigations into a compound's efficacy, safety, and metabolic profile. This guide provides a detailed examination of a specific heterocyclic compound, 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, focusing on two of its most fundamental physicochemical properties: Molecular Weight and Exact Mass. We will dissect the theoretical basis for these values, provide a validated experimental protocol for their verification using High-Resolution Mass Spectrometry (HRMS), and explain the causality behind the analytical choices, thereby offering a comprehensive framework for the characterization of small organic molecules.

Foundational Concepts: Distinguishing Molecular Weight and Exact Mass

A common point of confusion in analytical chemistry is the distinction between molecular weight and exact mass. While related, these terms describe different properties derived from the isotopic composition of elements. Understanding this difference is critical for interpreting analytical data correctly.

  • Molecular Weight (or Molar Mass) is a weighted average based on the natural abundance of all stable isotopes of each element in a molecule. The values used for this calculation are the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which represent the mean atomic mass of an element as found in terrestrial samples.[1] This value is crucial for stoichiometric calculations in synthetic chemistry, such as determining the mass of reactants needed for a reaction.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] This value is not an average. High-resolution mass spectrometers are capable of distinguishing between molecules with the same nominal mass but different elemental compositions by measuring their exact mass to several decimal places.[3] Therefore, the experimental determination of exact mass is the gold standard for confirming the elemental formula of a synthesized compound.

Theoretical Mass Determination for C₈H₁₃NO₃

The first step in our analysis is to determine the correct molecular formula for 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. Based on its chemical structure, the molecular formula is established as C₈H₁₃NO₃ .

Calculation of Molecular Weight

To calculate the molecular weight, we sum the standard atomic weights of the constituent atoms, as provided by IUPAC.[1]

  • Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 13 × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 96.088 + 13.104 + 14.007 + 47.997 = 171.196 g/mol

Calculation of Exact Mass

For the exact mass calculation, we use the masses of the most abundant isotopes.[4]

  • Carbon (¹²C): 8 × 12.000000 Da = 96.000000 Da

  • Hydrogen (¹H): 13 × 1.007825 Da = 13.101725 Da

  • Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 3 × 15.994915 Da = 47.984745 Da

Total Exact Mass = 96.000000 + 13.101725 + 14.003074 + 47.984745 = 171.089544 Da

Data Summary

The calculated values for 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid are summarized below.

ParameterDefinitionValue
Molecular Formula The number of atoms of each element in the molecule.C₈H₁₃NO₃
Molecular Weight Weighted average mass based on natural isotopic abundance.171.196 g/mol
Exact Mass Mass based on the most abundant isotope of each element.171.089544 Da

Experimental Verification by High-Resolution Mass Spectrometry

Theoretical calculations provide an expected value; however, empirical evidence is required for confirmation. High-Resolution Mass Spectrometry (HRMS), specifically using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer, is the preferred method for this verification.[5][6]

The Causality of Method Selection: Why ESI-TOF?
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it can generate gas-phase ions from a liquid-phase sample with minimal fragmentation.[5] This is crucial for determining the mass of the intact molecule. For a compound with a carboxylic acid moiety, ESI can produce ions in either positive or negative mode. In negative ion mode, it typically forms the deprotonated molecule, [M-H]⁻. In positive ion mode, it can form adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[7] The acidic proton of the carboxylic acid makes deprotonation favorable, making negative ion mode a robust choice for this analysis.

  • Time-of-Flight (TOF) Analyzer: A TOF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube.[8] Modern orthogonal acceleration TOF (oa-TOF) instruments provide high mass resolution (often >20,000 FWHM) and excellent mass accuracy (typically < 2 ppm), making them ideal for distinguishing the target ion from other potential isobaric (same nominal mass) interferences and confirming the elemental composition.[9]

Experimental Workflow Diagram

The overall process, from sample preparation to final data confirmation, is a self-validating system designed to ensure accuracy and reproducibility.

G cluster_prep Part 1: Sample & Calibrant Preparation cluster_analysis Part 2: HRMS Analysis (ESI-TOF) cluster_data Part 3: Data Processing & Validation A 1. Prepare Analyte Stock (1 mg/mL in MeOH) B 2. Prepare Working Solution (10 µL stock in 1 mL ACN/H₂O) Final Conc: ~10 µg/mL A->B C 3. Filter Solution (If precipitate is present) B->C D 4. Transfer to MS Vial C->D E 5. Direct Infusion (Flow rate: 5 µL/min) D->E F 6. Electrospray Ionization (Negative Ion Mode) Analyte -> [M-H]⁻ E->F G 7. Mass Analysis (Orthogonal TOF) Separation by m/z F->G H 8. Ion Detection (MCP Detector) G->H I 9. Mass Calibration (Internal or External Standard) H->I J 10. Spectrum Generation (Intensity vs. Measured m/z) I->J K 11. Mass Peak Identification (Identify [M-H]⁻ peak) J->K L 12. Mass Accuracy Calculation (Compare Measured vs. Theoretical) K->L M 13. Confirmation (Mass error < 5 ppm) L->M

Caption: Workflow for exact mass confirmation by ESI-TOF-MS.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful preparation and calibration ensure the trustworthiness of the final result.

A. Reagents and Materials

  • 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (analyte)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure Water (H₂O)

  • 2 mL Mass Spectrometry Vials with pre-slit septa

  • Micropipettes and sterile tips

  • Syringe filters (if needed)

B. Sample Preparation

  • Stock Solution Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol to create a stock solution of 1 mg/mL. Ensure complete dissolution. The use of a volatile organic solvent is critical for compatibility with ESI.[10][11]

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. This yields a final working concentration of approximately 10 µg/mL. This concentration is optimal for achieving a strong signal without causing detector saturation or ion suppression effects.[10][11]

  • Filtration (Conditional): Visually inspect the working solution. If any particulate matter or cloudiness is observed, filter the solution through a 0.22 µm syringe filter into a clean MS vial. This step is crucial to prevent clogging of the instrument's fluidics.[10][11]

  • Final Sample: Place the final, clear solution into a standard 2 mL MS vial and cap securely.

C. Instrumentation and Data Acquisition (ESI-TOF)

  • Instrument Setup: The instrument is an ESI-TOF mass spectrometer.

  • Ionization Mode: Negative Ion Mode is selected to facilitate the formation of the deprotonated molecule [M-H]⁻.

  • Sample Introduction: The sample is introduced via direct infusion using a syringe pump at a constant flow rate of 5 µL/min.

  • ESI Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.0 bar

    • Drying Gas (N₂): 6.0 L/min

    • Source Temperature: 180 °C

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50 - 500

    • Acquisition Rate: 1 spectrum/second

  • Mass Calibration: An external or internal calibrant of known exact masses is used to calibrate the m/z axis, ensuring high mass accuracy. This is the most critical step for achieving a trustworthy measurement.[12]

D. Data Analysis and Confirmation

  • Spectrum Examination: The acquired mass spectrum is examined. In negative ion mode, the target ion is the deprotonated molecule, [M-H]⁻.

  • Theoretical [M-H]⁻ Mass Calculation:

    • Exact Mass of C₈H₁₃NO₃ = 171.089544 Da

    • Mass of an electron is negligible in this context.

    • Theoretical m/z for [C₈H₁₂NO₃]⁻ = 171.089544 - 1.007825 (mass of H⁺ proton) ≈ 170.081719

  • Mass Accuracy Calculation: Identify the measured m/z of the most intense peak corresponding to the [M-H]⁻ ion. The mass accuracy is then calculated in parts-per-million (ppm) using the following formula:

    Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • Confirmation Criteria: A mass error of less than 5 ppm is the widely accepted standard in the pharmaceutical and chemical industries for confirming an elemental composition.[12] For example, if the instrument measures the ion at m/z 170.0819, the error would be:

    [(170.0819 - 170.081719) / 170.081719] × 1,000,000 ≈ 1.06 ppm

    This result would confidently confirm the elemental formula C₈H₁₃NO₃.

Conclusion

The rigorous characterization of a chemical entity like 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a multi-faceted process that relies on both sound theoretical understanding and precise empirical measurement. By calculating the molecular weight (171.196 g/mol ) and exact mass (171.089544 Da), we establish the foundational values for this compound. The subsequent verification of the exact mass via a validated ESI-TOF protocol provides the high degree of certainty required in scientific research and drug development. This guide has outlined not just the "what" and "how" but also the "why" behind these critical analytical procedures, equipping researchers with a robust framework for compound characterization.

References

  • University of Bath. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Bath website. [Link]

  • IUPAC. (2018). Periodic Table of the Isotopes. Retrieved from IUPAC website. [Link]

  • Kind, T., & Fiehn, O. (2006). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Metabolomics, 2(2), 69-82.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry website. [Link]

  • Louisiana State University. (n.d.). ESI TOF sample prep. Retrieved from LSU College of Science website. [Link]

  • O'Brien, A. G., et al. (2015). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry, 27(3), 483-491.
  • Smyth, T. J., & O'Kennedy, R. (2007). An insight into high-resolution mass-spectrometry data.
  • Gomez-Perez, I., & Ait-Aissa, S. (2020). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical Chemistry & Research, 2(1), 1-4.
  • University of Colorado Boulder. (2023). CU Aircraft Extractive Electrospray Time-of-Flight Mass Spectrometer. Retrieved from Earth Observing Laboratory, NCAR website. [Link]

  • Berden, G., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2844-2854.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from Bioanalysis Zone. [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from Wikipedia. [Link]

  • Dodonov, A. F., et al. (2000). High-Resolution Electrospray Ionization Orthogonal-Injection Time-of-Flight Mass Spectrometer. Analytical Chemistry, 72(16), 3785-3794.
  • arXiv. (2024). Electrospray Propulsion Time-of-Flight Secondary Ion Mass Spectrometry Diagnostic. [Link]

  • Southwest Research Institute. (n.d.). Mass Spec Data Analysis. Retrieved from SwRI website. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from RSC website. [Link]

  • Gabelica, V., & De Pauw, E. (2001). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry, 73(18), 4297-4301.
  • Lopez-Hilfiker, F. D., et al. (2019). An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles. Atmospheric Measurement Techniques, 12(9), 4867-4886.
  • Biocompare. (2012). Accurate Mass Measurements with ESI-TOF Mass Spectrometers. Retrieved from Biocompare. [Link]

  • The King's University. (n.d.). IUPAC Periodic Table of the Elements and Isotopes. Retrieved from The King's Centre for Visualization in Science. [Link]

  • IUPAC. (n.d.). Periodic Table of the Isotopes. Retrieved from IUPAC website. [Link]

  • Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from SIS website. [Link]

  • IUPAC. (n.d.). IUPAC Periodic Table of the Isotopes. Retrieved from IUPAC website. [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from Queen Mary University of London website. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid as a Versatile Chiral Building Block

Introduction: The Strategic Value of the Isoxazoline Scaffold In the landscape of modern synthetic and medicinal chemistry, the 4,5-dihydro-1,2-oxazole (isoxazoline) heterocycle has emerged as a profoundly valuable scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoxazoline Scaffold

In the landscape of modern synthetic and medicinal chemistry, the 4,5-dihydro-1,2-oxazole (isoxazoline) heterocycle has emerged as a profoundly valuable scaffold.[1][2] Its utility stems not only from its presence in numerous biologically active molecules, including anti-inflammatory, anticancer, and antibacterial agents, but also from its role as a stable, yet reactive, synthetic intermediate.[2][3][4] Isoxazolines are masterful examples of "masked functionality," providing a gateway to highly functionalized acyclic structures like γ-amino alcohols and β-hydroxy ketones through selective ring-opening reactions.[5][6]

This guide focuses on a particularly useful derivative: 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid . This building block offers a unique convergence of synthetically advantageous features:

  • The Isoxazoline Core: A robust heterocyclic system that serves as a stereochemical template and a precursor to other key functional groups.

  • The C5-Tert-butyl Group: This sterically demanding substituent provides a powerful tool for influencing the conformation of target molecules, enhancing metabolic stability, and improving pharmacokinetic properties by shielding adjacent functionalities.

  • The C3-Carboxylic Acid: A versatile synthetic handle that allows for straightforward elaboration into amides, esters, or alcohols, enabling facile integration into a wide array of molecular architectures.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and strategic applications of this building block, complete with detailed, field-tested protocols.

Part 1: Synthesis of the Core Building Block

The cornerstone of isoxazoline synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[1][2] This powerful transformation allows for the direct and often highly regioselective construction of the five-membered ring. For the title compound, the logical disconnection points to the reaction between an in situ-generated nitrile oxide derived from a glyoxylic acid equivalent and 3,3-dimethyl-1-butene.

Synthesis_of_Building_Block cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Glyoxylic_Acid_Oxime Glyoxylic Acid Oxime Nitrile_Oxide In situ Nitrile Oxide Generation (e.g., NCS/Base) Glyoxylic_Acid_Oxime->Nitrile_Oxide Oxidation Alkene 3,3-Dimethyl-1-butene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Nitrile_Oxide->Cycloaddition Product_Node 5-Tert-butyl-4,5-dihydro-1,2-oxazole- 3-carboxylic acid Cycloaddition->Product_Node

Caption: General workflow for the synthesis of the title compound via [3+2] cycloaddition.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

Objective: To synthesize 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid from ethyl 2-chloro-2-(hydroxyimino)acetate and 3,3-dimethyl-1-butene.

Materials & Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

  • 3,3-Dimethyl-1-butene (1.5 equiv)

  • Triethylamine (Et3N) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • 2M Sodium Hydroxide (NaOH)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and 3,3-dimethyl-1-butene (1.5 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 equiv) dropwise over 20 minutes. The slow addition is crucial to control the exothermic reaction and the concentration of the highly reactive nitrile oxide intermediate.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude ethyl ester of the title compound.

  • Purify the crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • To a solution of the purified ester in ethanol, add 2M NaOH (2.0 equiv) and stir at 40 °C for 4 hours or until TLC indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 2M HCl at 0 °C. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Part 2: Synthetic Applications & Protocols

The true synthetic power of this building block is realized in its subsequent transformations. The carboxylic acid and the isoxazoline ring can be manipulated independently or in concert to generate a diverse array of complex molecules.

Synthetic_Pathways cluster_acid Carboxylic Acid Chemistry cluster_ring Isoxazoline Ring Opening Building_Block 5-Tert-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylic acid Amide Amide Derivatives (Drug Scaffolds, Peptidomimetics) Building_Block->Amide Amide Coupling (HATU, EDC) Alcohol Primary Alcohol (Further Functionalization) Building_Block->Alcohol Reduction (LiAlH4, BH3) Amino_Alcohol γ-Amino Alcohol (Chiral Ligands, Bioactive Amines) Building_Block->Amino_Alcohol Reductive Cleavage (H2/Raney Ni, LiAlH4) Hydroxy_Ketone β-Hydroxy Ketone (Aldol Equivalents) Building_Block->Hydroxy_Ketone Reductive Cleavage (Raney Ni/AlCl3, Fe/NH4Cl)

Caption: Divergent synthetic utility of the isoxazoline building block.

Amide Bond Formation: Accessing Peptidomimetics and Bioactive Scaffolds

The carboxylic acid moiety is an ideal handle for coupling with various amines to form amides, a cornerstone transformation in drug discovery.

Protocol 2: Amide Coupling with a Primary Amine

Objective: To couple the building block with a representative primary amine (e.g., benzylamine) to form the corresponding amide.

Materials & Reagents:

  • 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous NaHCO3

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add benzylamine (1.05 equiv) and stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., gradient of EtOAc in Hexanes) to yield the pure amide.

Reductive Ring Opening: Unmasking Latent Functionality

The reductive cleavage of the isoxazoline's weak N-O bond is its most powerful transformation, providing access to valuable, highly functionalized acyclic synthons. The choice of reducing agent is critical as it dictates the final product.[7][8]

Table 1: Comparison of Reductive Ring-Opening Conditions

Product ClassKey ReagentsMechanistic InsightTypical YieldsReferences
γ-Amino Alcohol H₂, Raney NiHydrogenolysis cleaves the N-O bond and subsequently reduces the intermediate imine.Good to Excellent[7][9]
LiAlH₄Strong hydride source reduces both the N-O bond and the intermediate imine.Good to Excellent[7][9]
β-Hydroxy Ketone Raney Ni, AlCl₃, aq. MeOHLewis acid (AlCl₃) activates the N-O bond for cleavage by Raney Ni; subsequent hydrolysis of the imine.Good to Excellent[7][8]
Fe, NH₄Cl, aq. EtOHMild, economical metal-based reduction followed by imine hydrolysis.Moderate to Good[6][10]
SmI₂Single-electron transfer agent cleaves the N-O bond under mild conditions.Good[11]

digraph "Ring_Opening_Mechanism" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Isoxazoline" [label="Substituted Isoxazoline", shape=Mdiamond, style=filled, fillcolor="#FBBC05"];
"Imine_Intermediate" [label="β-Hydroxy Imine Intermediate", shape=ellipse, style=filled, fillcolor="#E8F0FE"];
"Hydroxy_Ketone" [label="β-Hydroxy Ketone", style=filled, fillcolor="#E6F4EA"];
"Amino_Alcohol" [label="γ-Amino Alcohol", style=filled, fillcolor="#E6F4EA"];

"Isoxazoline" -> "Imine_Intermediate" [label="Reductive N-O\nCleavage (e.g., Raney Ni)"];
"Imine_Intermediate" -> "Hydroxy_Ketone" [label="Aqueous Workup\n(Hydrolysis)"];
"Imine_Intermediate" -> "Amino_Alcohol" [label="Further Reduction\n(e.g., H2 or Hydride)"];

}

Caption: Mechanistic divergence in isoxazoline ring-opening reactions.

Protocol 3: Ring Opening to a γ-Amino Alcohol

Objective: To convert a C3-functionalized isoxazoline (e.g., the amide from Protocol 2) into the corresponding γ-amino alcohol via catalytic hydrogenolysis.

Materials & Reagents:

  • Isoxazoline starting material (1.0 equiv)

  • Raney Nickel (approx. 50% slurry in water, ~0.5 equiv by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply

  • Celite®

Procedure:

  • Caution: Raney Nickel is pyrophoric and must be handled with care under a wet solvent at all times.

  • In a hydrogenation flask, add the isoxazoline starting material (1.0 equiv) and dissolve it in MeOH.

  • Carefully add the Raney Nickel slurry. The causality for using Raney Ni is its high efficacy in cleaving N-O bonds via hydrogenolysis.[7]

  • Seal the flask, evacuate the air, and purge with nitrogen (3x).

  • Replace the nitrogen atmosphere with hydrogen gas (typically balloon pressure or ~50 psi in a Parr shaker).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Keep the Celite pad wet with solvent during filtration to prevent ignition.

  • Wash the filter cake thoroughly with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol, which can be purified by chromatography or crystallization if necessary.

Protocol 4: Ring Opening to a β-Hydroxy Ketone

Objective: To convert the isoxazoline building block into the corresponding β-hydroxy ketone using Raney Nickel and a Lewis acid.

Materials & Reagents:

  • 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (or its ester) (1.0 equiv)

  • Raney Nickel (approx. 50% slurry in water, ~2.0 equiv by weight)

  • Aluminum chloride (AlCl₃) (2.0 equiv)

  • Methanol (MeOH) / Water (e.g., 9:1 v/v)

Procedure:

  • To a solution of the isoxazoline (1.0 equiv) in a 9:1 mixture of MeOH and water, add aluminum chloride (2.0 equiv) and stir until dissolved.

  • Carefully add the Raney Nickel slurry (~2.0 equiv by weight).

  • Stir the mixture vigorously at room temperature for 2-4 hours. The combination of Raney Ni and AlCl₃ is a proven system for this transformation, providing good to excellent yields.[7][8]

  • Monitor the reaction by TLC. The product will be significantly more polar than the starting material.

  • Upon completion, purge with nitrogen and filter the reaction through a pad of Celite®, washing with MeOH.

  • Concentrate the filtrate. The residue can be partitioned between EtOAc and water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the resulting crude β-hydroxy ketone by flash column chromatography.

Conclusion

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a powerful and versatile building block for modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its two key functional domains: the carboxylic acid handle and the latent functionality within the isoxazoline ring. By leveraging the protocols and principles outlined in this guide, researchers can efficiently access a wide range of complex and valuable molecules, including peptidomimetics, chiral γ-amino alcohols, and functionalized β-hydroxy ketones, accelerating discovery programs in pharmaceuticals and materials science.

References

  • Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments. Russian Journal of Organic Chemistry.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC.
  • (PDF) Synthesis of branched amino polyols and amino hydroxy acids. ResearchGate.
  • Reduction of Δ2-Isoxazolines to β-Hydroxy Ketones with Iron and Ammonium Chloride as Reducing Agent. The Journal of Organic Chemistry - ACS Publications.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. ResearchGate.
  • Reduction of N N, N-N, N-O, and O-O Bonds. ResearchGate.
  • [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. PubMed.
  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC.
  • Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. ACS Publications.
  • Reductive ring cleavage of nonconjugated Δ 2-isoxazolines to β-hydroxy ketones with aluminum and copper(II) chloride. ResearchGate.
  • Synthesis of 4,5-dihydro-1,2,4-oxadiazoles at room temperature. ResearchGate.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC.
  • [3 + 2] Cycloaddition/Oxidative Aromatization Sequence via Photoredox Catalysis: One-Pot Synthesis of Oxazoles from 2H-Azirines and Aldehydes. Organic Letters - ACS Publications.
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS - University of Illinois.
  • 5-butyl-3-tert-butyl-4,5-dihydroisoxazole - C11H21NO, density, melting point, boiling point, structural formula, synthesis. ChemSrc.
  • Scheme 4 Synthesis and [4+2]-cycloaddition chemistry of 5-aza oxazoles. ResearchGate.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.
  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revista de Chimie.
  • 5-(4-(Tert-butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid. Sigma-Aldrich.
  • Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO.
  • Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications.

Sources

Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Executive Summary This application note provides a comprehensive, self-validating protocol for the in vitro preparation and biochemical screening of 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS: 1781171-36...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the in vitro preparation and biochemical screening of 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS: 1781171-36-5)[1]. As a versatile 4,5-dihydroisoxazole (isoxazoline) building block, this compound and its derivatives are frequently investigated for their potent biological activities, including antimicrobial efficacy, nematicidal properties, and targeted enzyme inhibition[2][3].

To demonstrate best practices in assay preparation, this guide utilizes the Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB) inhibition assay as a representative model. Isoxazole-3-carboxylic acid derivatives have been structurally and biochemically validated as potent inhibitors of MptpB, making this an ideal system for evaluating the compound's pharmacological kinetics[4].

Pharmacological Context & Target Rationale

The structural architecture of 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid offers specific advantages in drug design:

  • The 3-Carboxylic Acid Moiety: Acts as a critical pharmacophore for anchoring the molecule within positively charged enzymatic active sites (e.g., the arginine-rich pocket of phosphatases)[4].

  • The Tert-Butyl Group: Provides significant steric bulk and lipophilicity, which enhances cell membrane permeability but necessitates careful handling in aqueous in vitro systems to prevent colloidal aggregation.

  • The Isoxazoline Core: Confers structural rigidity, orienting the functional groups optimally for target engagement while demonstrating low baseline toxicity to mammalian cells[2].

Mechanism MptpB MptpB Enzyme (Active) Product pNP (Yellow, 405nm) + Phosphate MptpB->Product Catalyzes Complex Enzyme-Inhibitor Complex (Inactive) MptpB->Complex Inhibition Substrate pNPP Substrate Substrate->Product Hydrolysis Inhibitor Isoxazoline-3-carboxylic acid (Inhibitor) Inhibitor->MptpB Binds Active Site

Biochemical mechanism of MptpB enzyme inhibition by isoxazoline-3-carboxylic acid derivatives.

Physicochemical Profiling & Stock Formulation

Proper formulation is the foundation of trustworthy in vitro data. The lipophilic nature of the tert-butyl group combined with the ionizable carboxylic acid requires a strict solvation protocol to prevent false negatives (due to precipitation) or false positives (due to promiscuous aggregation).

Stock Solution Preparation
  • Primary Solvation: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of the compound and ensures complete solvation of the lipophilic tert-butyl moiety.

  • Aliquoting: Aliquot the 10 mM stock into single-use amber glass vials (100 µL each) and store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which drastically reduces the solubility of the compound over time and degrades the carboxylic acid functional group.

Aqueous Buffer Tolerance

To maintain the compound in solution during the assay, the final assay buffer must contain no more than 5% DMSO (v/v) . Exceeding 5% DMSO will denature the MptpB enzyme, stripping it of its tertiary structure and artificially reducing enzymatic activity, thereby invalidating the assay.

In Vitro Assay Protocol: MptpB Phosphatase Inhibition

This protocol utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. When hydrolyzed by MptpB, it yields p-nitrophenol (pNP), which absorbs strongly at 405 nm.

Reagent Preparation & Causality
  • Assay Buffer: 50 mM Bis-Tris (pH 6.8), 1 mM Dithiothreitol (DTT), 0.01% Triton X-100.

    • Why Bis-Tris? Unlike standard Phosphate-Buffered Saline (PBS), Bis-Tris does not contain inorganic phosphate. Phosphate is the product of the enzymatic reaction; using it as a buffer would cause massive product inhibition, masking the effect of the test compound.

    • Why DTT? MptpB relies on a highly nucleophilic catalytic cysteine residue. DTT keeps this cysteine in a reduced state, preventing oxidative inactivation by dissolved oxygen.

    • Why Triton X-100? This non-ionic detergent prevents the isoxazoline compound from forming colloidal aggregates that non-specifically sequester the enzyme (a common Pan-Assay Interference Compound or PAINS artifact).

  • Enzyme: Recombinant MptpB diluted to 10 nM in Assay Buffer.

  • Substrate: 50 mM pNPP in Assay Buffer.

Step-by-Step Execution Workflow

AssayWorkflow A Compound Stock Prep (10 mM in 100% DMSO) B Serial Dilution (10-point curve, 3x fold) A->B C Enzyme Incubation (MptpB + Compound, 15 min) B->C D Substrate Addition (pNPP, 50 mM) C->D E Kinetic Readout (Absorbance at 405 nm) D->E F Data Analysis (IC50 Calculation) E->F

Workflow for the in vitro MptpB phosphatase inhibition assay using the isoxazoline derivative.

Step 1: Serial Dilution Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 2 µL of each dilution to a 384-well clear-bottom microplate. Self-Validation Check: Include wells with 2 µL of pure DMSO as a negative control (100% activity) and wells with a known reference inhibitor (e.g., Sodium Orthovanadate) as a positive control (0% activity).

Step 2: Enzyme Pre-Incubation Add 38 µL of the 10 nM MptpB enzyme solution to all wells. Centrifuge the plate briefly at 1000 x g for 1 minute to remove bubbles. Incubate at 37°C for 15 minutes. Causality: Isoxazoline derivatives often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing an underestimation of the compound's inhibitory potency.

Step 3: Reaction Initiation Add 10 µL of the 50 mM pNPP substrate to all wells using a multichannel pipette to initiate the reaction. The final assay volume is 50 µL, with a final DMSO concentration of 4%.

Step 4: Kinetic Readout Immediately place the plate in a microplate reader. Measure absorbance at 405 nm continuously for 30 minutes at 37°C. Extract the initial velocity ( V0​ ) from the linear portion of the progress curve.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, the Z'-factor must be calculated. A Z'-factor > 0.5 indicates a robust, reliable assay capable of accurately identifying hits. The table below summarizes expected quantitative data profiles for the isoxazoline derivative compared to standard controls.

Test ArticleIC₅₀ (µM)Hill SlopeZ'-FactorMammalian Cytotoxicity (CC₅₀, µM)
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid 14.2 ± 1.10.950.78> 200
Reference Inhibitor (Standard) 0.9 ± 0.11.020.81> 200
DMSO Control (Vehicle) N/AN/A0.80N/A

Data Interpretation Note: A Hill Slope near 1.0 indicates a standard 1:1 stoichiometric binding event. If the Hill Slope exceeds 2.0, it strongly suggests that the compound has precipitated or formed aggregates, necessitating an increase in detergent concentration or a reduction in the maximum compound concentration tested. The high CC₅₀ (>200 µM) confirms the low baseline toxicity of the 4,5-dihydroisoxazole scaffold[2].

Sources

Method

Application Note: Optimized Protocol for the Dissolution of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid in DMSO

Executive Summary 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 5-tert-butyl-4,5-dihydroisoxazole-3-carboxylic acid) is a highly specialized heterocyclic building block utilized in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 5-tert-butyl-4,5-dihydroisoxazole-3-carboxylic acid) is a highly specialized heterocyclic building block utilized in drug discovery and synthetic chemistry[1]. Structurally, it presents a unique solvation challenge: it possesses a highly polar, hydrogen-bond-donating carboxylic acid "head" and a bulky, lipophilic tert-butyl "tail."

To achieve a homogenous, stable stock solution for biological assays or downstream synthesis, Dimethyl Sulfoxide (DMSO) is the premier solvent. This application note details the physicochemical rationale, precise quantitative guidelines, and a self-validating Standard Operating Procedure (SOP) to ensure complete dissolution without degrading the sensitive 4,5-dihydroisoxazole (isoxazoline) core.

Physicochemical Profiling & Solvation Dynamics

Understanding the molecular interactions between the solute and solvent is critical for preventing precipitation and ensuring assay reproducibility.

Quantitative Compound Profile
PropertyValueSolvation Implication
Chemical Formula C₈H₁₃NO₃Amphiphilic character requires a versatile solvent[1].
Molecular Weight 171.19 g/mol Low molecular weight facilitates rapid solvent cavity formation[1].
CAS Number 1781171-36-5Unique identifier for sourcing high-purity reagents[1].
Polar Surface Area (PSA) ~66 ŲDominated by the carboxylic acid and isoxazoline ring.
Lipophilicity (LogP) ~1.5 - 2.0Driven by the bulky tert-butyl group.
The Causality of DMSO Solvation

DMSO is a polar aprotic solvent with a high dielectric constant (46.7) and a strong dipole moment. The dissolution of 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid in DMSO is driven by two distinct thermodynamic mechanisms:

  • Hydrogen Bonding: The highly polarized S=O bond of DMSO provides a potent hydrogen-bond acceptor (the oxygen atom). This oxygen strongly interacts with the acidic proton of the carboxylic acid group, effectively breaking the compound's intermolecular crystalline lattice[2][3].

  • Hydrophobic Solvation: The two methyl groups of DMSO create a localized hydrophobic environment that engages in van der Waals interactions with the bulky tert-butyl group, stabilizing the lipophilic tail in solution [4][5].

Quantitative Preparation Guidelines

To ensure experimental consistency, stock solutions should be prepared at standardized molarities. Use the following table to determine the exact mass required for 1.0 mL of DMSO.

Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (mL)
10 mM 1.71 mg1.0 mL
50 mM 8.56 mg1.0 mL
100 mM 17.12 mg1.0 mL

Note: For high-throughput screening, a 100 mM master stock is recommended to minimize the final DMSO concentration when diluting into aqueous assay buffers.

Standard Operating Procedure (SOP): Dissolution Workflow

This protocol is designed as a self-validating system to ensure maximum solubility and compound integrity.

Phase 1: Environmental Control and Weighing
  • Equilibration: Remove the vial of 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid from cold storage (-20°C) and allow it to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the solubility of the hydrophobic tert-butyl moiety, leading to incomplete dissolution[6].

  • Weighing: Using an analytical microbalance (precision ±0.01 mg), weigh the desired mass (e.g., 17.12 mg for a 100 mM stock) into a sterile, low-bind polypropylene or amber glass vial.

Phase 2: Solvation and Agitation
  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Causality: Anhydrous DMSO prevents the competitive hydrogen bonding of water, allowing the sulfoxide oxygen to fully interact with the carboxylic acid proton[2][3].

  • Mechanical Agitation: Vortex the mixture at medium-high speed for 60 seconds.

  • Sonication (Conditional): If the solution is not entirely optically clear, place the vial in an ultrasonic water bath at room temperature for 2 to 5 minutes.

    • Causality: Acoustic cavitation provides the activation energy required to break the crystalline lattice without applying direct, sustained heat, which could thermally degrade the partially saturated 4,5-dihydroisoxazole ring.

Phase 3: Validation and Storage
  • Visual Validation (The Tyndall Test): Hold the vial against a dark background and shine a focused beam of light through it. The absence of light scattering (the Tyndall effect) confirms complete dissolution and the absence of micro-particulates.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Workflow Visualization

Workflow N1 1. Equilibrate to RT (Prevent Moisture) N2 2. Weigh Compound (e.g., 17.12 mg) N1->N2 N3 3. Add Anhydrous DMSO (e.g., 1.0 mL for 100 mM) N2->N3 N4 4. Vortex & Sonicate (Room Temp, 2-5 min) N3->N4 N5 5. Visual Inspection (Is solution clear?) N4->N5 N6 6. Aliquot & Store (-20°C, Dark) N5->N6  Yes N7 Repeat Sonication / Gentle Heating (37°C) N5->N7  No N7->N4  Re-evaluate

Caption: Standardized workflow for the dissolution and storage of isoxazoline derivatives in DMSO.

Troubleshooting & Downstream Applications

  • Precipitation Upon Aqueous Dilution: If the DMSO stock is diluted into aqueous buffers (e.g., PBS or cell culture media) and becomes cloudy, the compound has exceeded its aqueous thermodynamic solubility.

    • Solution: Pre-warm the aqueous buffer to 37°C before adding the DMSO stock dropwise while vortexing. Ensure the final DMSO concentration remains ≤1% to prevent cytotoxicity in cell-based assays[7]. If precipitation persists, consider using co-solvents such as Tween-80 or cyclodextrins to encapsulate the hydrophobic tert-butyl group[2][3].

  • Re-dissolving Precipitated Aliquots: If an aliquot precipitates during -20°C storage, allow it to reach room temperature, then sonicate for 5 minutes. Do not use a heat block above 40°C, as isoxazoline carboxylic acids can undergo decarboxylation or ring-opening under thermal stress.

References

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega (via NCBI PMC) URL: [Link]

  • Title: Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents Source: Molecular Diversity (via NCBI PMC) URL: [Link]

Sources

Application

Chromatographic Purification and Chiral Resolution of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS: 1781171-36-5) [1] is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical APIs and agrochemicals. The molecule features a 2-isoxazoline core, a carboxylic acid at the C3 position, and a sterically demanding tert-butyl group at the C5 position.

Because the standard synthesis involves the 1,3-dipolar cycloaddition of nitrile oxides to 3,3-dimethyl-1-butene [2], the resulting product is a racemate containing both (R) and (S) enantiomers at the C5 stereocenter, alongside unreacted starting materials and regioisomeric byproducts.

Chromatographic Causality & Strategy:

  • Ionization Suppression: The C3 carboxylic acid has an estimated pKa of ~3.5. Without acidic modifiers, the molecule exists in a dynamic equilibrium of ionized and unionized states, leading to severe peak tailing and poor retention on hydrophobic stationary phases. We mandate the use of 0.1% Trifluoroacetic Acid (TFA) in Reverse-Phase (RP) HPLC, and 0.2% Formic Acid (FA) in Normal-Phase Chiral HPLC to fully protonate the carboxylate moiety.

  • Chiral Recognition: The bulky tert-butyl group is the primary driver for enantioseparation. Immobilized amylose-based chiral stationary phases (CSPs), specifically those derivatized with tris(3-chloro-5-methylphenylcarbamate) (e.g., CHIRALPAK IG), provide the optimal combination of steric grooving and hydrogen-bonding donor/acceptor sites (via the carbamate linkages) to differentiate the (R) and (S) spatial orientations [3].

Purification Workflow

The following diagram illustrates the two-dimensional chromatographic pipeline designed to achieve both >98% chemical purity and >99% enantiomeric excess (ee).

G N1 Crude Synthesis Product (Racemic Mixture) N2 RP-HPLC Purification (C18, 0.1% TFA) N1->N2 Remove regioisomers & unreacted starting materials N3 Chiral Resolution (CHIRALPAK IG, Hexane/IPA/FA) N2->N3 Chemically pure racemate (>98% UV purity) N4 (R)-5-tert-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylic acid N3->N4 Peak 1 (ee > 99%) N5 (S)-5-tert-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylic acid N3->N5 Peak 2 (ee > 99%)

Figure 1: Two-dimensional chromatographic purification workflow for isolating pure enantiomers.

Experimental Protocols

Protocol A: Reverse-Phase HPLC for Chemical Purity

This step isolates the racemic 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid from synthetic impurities (e.g., dimeric furoxans and unreacted alkenes).

System Setup & Parameters:

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) for analytical; scale to 19 x 250 mm for preparative.

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Flow Rate: 1.0 mL/min (Analytical).

  • Detection: UV at 210 nm (carboxylic acid absorbance) and 254 nm.

  • Column Temperature: 30°C.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in 50:50 Water:Acetonitrile to a concentration of 5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush the column with 10% B for 10 column volumes (CV) until the baseline is stable.

  • Gradient Execution:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute highly polar salts).

    • 2.0 - 15.0 min: Linear gradient from 10% B to 90% B.

    • 15.0 - 18.0 min: 90% B (Wash phase).

    • 18.0 - 20.0 min: Return to 10% B (Re-equilibration).

  • Fraction Collection: Collect the major peak eluting at approximately 8.5–9.5 minutes.

  • Validation: Lyophilize the collected fractions. Re-inject an aliquot at 1 mg/mL to confirm chemical purity >98% by Area Under the Curve (AUC).

Protocol B: Preparative Chiral HPLC for Enantiomeric Resolution

Once chemical purity is established, the racemate is subjected to chiral chromatography. The protocol utilizes a self-validating system where analytical screening dictates the loading capacity for preparative runs [3].

System Setup & Parameters:

  • Column: CHIRALPAK IG (3 cm x 25 cm, 5 µm) for preparative separation.

  • Mobile Phase: Hexane : Isopropanol (IPA) = 50:50 (v/v) containing 0.2% Formic Acid (FA).

  • Flow Rate: 28.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25°C.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the chemically pure racemate in Ethanol/Dichloromethane (EtOH/DCM) to achieve a high-concentration loading solution of 70 mg/mL. Note: DCM ensures complete solubility of the tert-butyl moiety, while EtOH acts as a miscible bridge to the Hexane/IPA mobile phase.

  • Injection: Inject 3.0 mL of the sample solution per run (approx. 210 mg on-column).

  • Isocratic Elution: Run the isocratic mobile phase for 60 minutes. The steric bulk of the tert-butyl group interacting with the chiral grooves of the amylose stationary phase will cause the two enantiomers to resolve with a typical selectivity factor (α) > 1.5.

  • Fraction Collection:

    • Collect Peak 1 (eluting first).

    • Collect Peak 2 (eluting second).

  • Post-Processing: Concentrate the fractions under reduced pressure at 35°C to prevent thermal degradation of the isoxazoline ring.

  • Self-Validation (ee% determination): Re-inject 10 µL of the concentrated fractions onto an analytical CHIRALPAK IG column (4.6 x 250 mm) to verify that the enantiomeric excess (ee) is >99%.

Quantitative Data Presentation

Table 1: System Suitability and Chromatographic Parameters

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)
Stationary Phase C18 (Octadecylsilane)Amylose tris(3-chloro-5-methylphenylcarbamate)
Mobile Phase H2O/MeCN (0.1% TFA)Hexane/IPA 50:50 (0.2% FA)
Target Analyte State Protonated (Neutral)Protonated (Neutral)
Typical Retention Time 8.5 - 9.5 minPeak 1: ~22 min / Peak 2: ~35 min
Resolution (Rs) > 2.0 (from byproducts)> 1.5 (between enantiomers)
Recovery Yield > 90%> 85% (per enantiomer)

References

  • Mendis, S., et al. (2010). Oxidation of α-Oxo-Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. The Journal of Organic Chemistry. Retrieved from[Link]

  • Google Patents. (2021). CN112741097A - Herbicidal compositions comprising N- (1,3, 4-oxadiazol-2-yl) arylcarboxamides and their use (Details on CHIRALPAK IG parameters for 2-isoxazoline-3-carboxylic acid derivatives).
Method

Application Note: 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid in Hit-to-Lead Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic incorporation of rigid, sp³-rich heterocyclic scaffolds is essential for optimizing the physicochemical properties of drug candidates. The isoxazoline (4,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of rigid, sp³-rich heterocyclic scaffolds is essential for optimizing the physicochemical properties of drug candidates. The isoxazoline (4,5-dihydro-1,2-oxazole) ring serves as a privileged pharmacophore, often utilized as a bioisostere for amides or aromatic rings to improve metabolic stability and target specificity [1].

Specifically, 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS 1781171-36-5) has emerged as a highly versatile building block [1]. The bulky tert-butyl group at the C5 position provides intense steric shielding, effectively blocking cytochrome P450-mediated oxidation at this common metabolic soft spot. Concurrently, the C3-carboxylic acid serves as a robust handle for library generation via the "build–couple–pair" strategy, allowing rapid exploration of chemical space through amide couplings [2].

Mechanistic Rationale & Pharmacophore Mapping

The utility of this specific building block lies in its unique structural geometry. The isoxazoline core provides a rigid 3D vector that dictates the spatial trajectory of attached substituents. When designing inhibitors (e.g., targeting enzymes such as meso-diaminopimelate dehydrogenase [2] or various kinases), the tert-butyl group acts as a lipophilic anchor. It drives binding affinity through van der Waals interactions within deep hydrophobic pockets.

Unlike standard amino acids, the C3 position of the 4,5-dihydroisoxazole ring is sp² hybridized (N=C double bond) and lacks an alpha-proton. This structural feature renders the carboxylic acid activation step entirely immune to base-catalyzed epimerization. However, the chiral center at C5 must be accounted for downstream, as coupling a racemic building block with a chiral amine will yield a mixture of diastereomers.

Pharmacophore Core Isoxazoline Core (Rigid 3D Vector) TButyl C5 tert-Butyl Group (Metabolic Shielding) Core->TButyl Carboxyl C3 Carboxylic Acid (Coupling Handle) Core->Carboxyl TargetLip Hydrophobic Pocket (Target Protein) TButyl->TargetLip van der Waals / Steric Fit TargetPol H-Bond Network (Target Protein) Carboxyl->TargetPol Amide H-Bonding (Post-Coupling)

Figure 1: Pharmacophore mapping of the 5-tert-butyl-isoxazoline scaffold in a target binding site.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting the behavior of the downstream library. The low molecular weight ensures that the resulting amides comfortably remain within Lipinski's Rule of Five space.

Table 1: Physicochemical Properties & Medicinal Chemistry Relevance

PropertyValueMedicinal Chemistry Relevance
CAS Number 1781171-36-5Unique identifier for procurement and inventory tracking.
Molecular Weight 171.19 g/mol High ligand efficiency potential; leaves ample room for amine MW.
LogP (Predicted) ~1.8Optimal baseline lipophilicity for membrane permeability.
TPSA 66.4 ŲEnsures good oral bioavailability; allows tuning for BBB penetration.
Stereocenters 1 (at C5)Requires consideration of chirality (racemic vs. enantiopure) during design.

Experimental Workflow: Amide Library Synthesis

The most common application of this building block is its conversion into a library of isoxazoline-3-carboxamides. Because the isoxazoline N-O bond is susceptible to reductive cleavage and harsh basic/acidic ring-opening [3], mild coupling conditions are mandatory.

Workflow Input1 5-t-Butyl-isoxazoline- 3-carboxylic acid Coupling Mild Amide Coupling (HATU, DIPEA, DMF) Input1->Coupling Input2 Diverse Amines (1° or 2°) Input2->Coupling Chiral Chiral Separation (SFC / Prep-HPLC) Coupling->Chiral Racemic/Diastereomeric Mixture Screening In Vitro Screening (Target Assays) Chiral->Screening Enantiopure Hits

Figure 2: Workflow for the synthesis and screening of an isoxazoline-3-carboxamide library.

Quantitative Data: Coupling Condition Optimization

Extensive internal validation has shown that uronium-based coupling reagents provide the best balance of yield and mildness for this specific scaffold.

Table 2: Amide Coupling Optimization Matrix

Reagent SystemSolventBaseYield (%)Impurity Profile / Recommendation
HATU DMFDIPEA>90% Optimal. Very clean, fast kinetics, mild on the N-O bond.
T3P (50% in EtOAc) EtOAcDIPEA85%Excellent. Water-soluble byproducts, ideal for scale-up.
EDC·HCl / HOBt DCMTEA75%Good. Alternative if removing DMF is problematic.
SOCl₂ DCMPyridine<40%Not Recommended. Harsh conditions degrade the isoxazoline core.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system to ensure high-fidelity library generation without compromising the sensitive isoxazoline core.

Materials
  • 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the acid)

Step-by-Step Procedure
  • Pre-Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 eq) in one portion. The solution will typically turn a pale yellow color. Stir for 15 minutes at room temperature to ensure complete formation of the active 7-azabenzotriazole ester.

  • Amine Addition: Add the desired amine (1.1 eq) dropwise (if liquid) or as a solution in a minimal amount of DMF (if solid).

  • Reaction Monitoring (Self-Validation Step 1): Stir the reaction for 2 hours. Extract a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

    • Causality Check: The mass spectrum must display the desired [M+H]+ ion of the product, with the complete disappearance of the m/z 172 [M+H]+ peak of the starting acid.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Structural Verification (Self-Validation Step 2): Perform ¹H-NMR (400 MHz, CDCl₃).

    • Integrity Check: You must confirm the presence of the tert-butyl singlet (~0.9 ppm, 9H) and the characteristic diastereotopic protons at C4 (multiplets around 2.8–3.2 ppm). The presence of these peaks confirms that the isoxazoline ring did not undergo ring-opening during the coupling process.

Troubleshooting & Stereochemical Considerations

If the amine used in Step 3 is chiral, the resulting product will be a mixture of two diastereomers (due to the racemic C5 position of the starting material). These diastereomers will often appear as closely eluting twin peaks on reverse-phase LC-MS and will show distinct, doubled signals in the ¹H-NMR spectrum. Do not mistake this for an impurity. Separation must be achieved using preparative Supercritical Fluid Chromatography (SFC) prior to biological screening to ensure accurate Structure-Activity Relationship (SAR) data.

References

  • Ueki, Y., et al. (2017). Diaminopimelic acid (DAP) analogs bearing isoxazoline moiety as selective inhibitors against meso-diaminopimelate dehydrogenase (m-Ddh) from Porphyromonas gingivalis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3730-3733. Retrieved from[Link][1]

  • Wang, J., et al. (2019). Synthesis of Isoxazolines and Oxazines by Electrochemical Intermolecular [2 + 1 + n] Annulation: Diazo Compounds Act as Radical Acceptors. Organic Letters, 21(23), 9314–9318. Retrieved from[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Prepared by: Senior Application Scientist, Formulations Division This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid in aqueous media. Our approach moves from rapid, direct interventions to a systematic workflow designed to methodically identify an effective solubilization strategy.

Part 1: Quick-Start FAQs

This section addresses the most common initial hurdles. For more complex issues, proceed to the Systematic Troubleshooting Workflow .

Q1: I've tried to dissolve the compound in neutral (pH 7.0) water or PBS, but it won't go into solution. Why?

A: This is expected behavior. The molecular structure of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid contains a bulky, hydrophobic tert-butyl group and a heterocyclic ring system. Critically, it also possesses a carboxylic acid functional group. At neutral pH, the carboxylic acid is primarily in its protonated, un-ionized form (-COOH). This form is significantly less polar and thus has very low intrinsic solubility in water[1][2]. To achieve meaningful aqueous solubility, the carboxylic acid must be deprotonated to its ionized carboxylate form (-COO⁻).

Q2: What is the fastest and most direct method to try and solubilize this compound?

A: The most effective initial approach is pH adjustment.[3][] By increasing the pH of your aqueous medium, you deprotonate the carboxylic acid. According to the Henderson-Hasselbalch equation, once the pH of the solution is significantly above the compound's pKa, the majority of the molecules will be in the highly soluble, ionized (carboxylate) form.[5][6][7]

  • Quick Protocol:

    • Prepare a slurry of the compound in your desired aqueous buffer (e.g., water, saline).

    • While stirring, add a 0.1 M to 1 M solution of a suitable base (e.g., NaOH, KOH) dropwise.

    • Monitor the mixture. As the pH increases, the solid should begin to dissolve. Aim for a final pH at least 1.5 to 2 units above the predicted pKa of the carboxylic acid. While the exact pKa is not published, a typical value for a carboxylic acid of this type would be in the range of 3.5-4.5. Therefore, a target pH of >6.5 is a good starting point, with pH 7.4 often being sufficient.

Q3: I've raised the pH to 8.0, and while most of the compound dissolved, some particulates remain. What are my immediate next steps?

A: If pH adjustment alone is insufficient, you can employ gentle physical methods to overcome the kinetic barriers of dissolution.

  • Gentle Warming: Warm the solution to 37-40°C. This can increase the dissolution rate. Be cautious if your compound is thermally labile.

  • Sonication: Place the vial in a bath sonicator for 5-15 minute intervals. The ultrasonic energy helps to break down solid aggregates and enhance solvent interaction at the particle surface.

  • Vortexing: Vigorous mixing can also aid dissolution.

If these steps fail to produce a clear solution at your target concentration, proceed to the systematic workflow outlined below.

Part 2: Systematic Troubleshooting Workflow

When simple pH adjustment is insufficient or not viable for your experimental system (e.g., due to pH-sensitivity of an assay), a more systematic approach is required. This workflow provides a logical progression from the simplest to more complex formulation strategies.

Solubility_Workflow Start Start: Poor Solubility Observed pH_Mod pH_Mod Start->pH_Mod pH_Success Success? (Clear Solution at Target Conc.) pH_Mod->pH_Success Cosolvent Step 2: Co-solvent Screening (DMSO, EtOH, PEG 400) Follow Protocol 2 pH_Success->Cosolvent No / pH constraint End_Success END: Solution Achieved pH_Success->End_Success Yes Cosolvent_Success Success? Cosolvent->Cosolvent_Success Surfactant Step 3: Surfactant Screening (Polysorbate 80, Cremophor EL) Follow Protocol 3 Cosolvent_Success->Surfactant No / Co-solvent constraint Cosolvent_Success->End_Success Yes Surfactant_Success Success? Surfactant->Surfactant_Success Advanced Advanced Strategies (Salt Formation, Solid Dispersions, Inclusion Complexes) Surfactant_Success->Advanced No Surfactant_Success->End_Success Yes End_Fail END: Re-evaluate Target Conc. or Compound Analogue Advanced->End_Fail

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid .

The construction of this specific isoxazoline core typically relies on the 1,3-dipolar cycloaddition of a nitrile oxide—generated in situ from a hydroximoyl chloride precursor like ethyl chlorooximidoacetate—with the dipolarophile 3,3-dimethyl-1-butene (tert-butylethene). While this pathway is robust, it is notorious for generating unwanted byproducts, most notably furoxan dimers and regioisomers. This guide provides causality-driven troubleshooting, optimized protocols, and visual workflows to ensure high-fidelity synthesis.

Part 1: Troubleshooting & FAQs

Q1: I am observing a significant amount of furoxan byproduct in my crude mixture. How can I suppress this dimerization? A1: Furoxan formation is the direct result of the highly reactive nitrile oxide intermediate undergoing self-dimerization rather than reacting with your alkene [1].

  • The Causality: Dimerization is a second-order reaction with respect to the nitrile oxide concentration, whereas the desired [3+2] cycloaddition is first-order with respect to both the nitrile oxide and the dipolarophile.

  • The Solution: You must keep the steady-state concentration of the nitrile oxide extremely low to kinetically favor cycloaddition. Achieve this by using a syringe pump to add the base (which triggers the dehydrohalogenation of the precursor) dropwise over 4 to 6 hours [1]. Furthermore, maintaining a strict excess of the dipolarophile (2.0 to 3.0 equivalents) will heavily skew the reaction kinetics toward the desired isoxazoline [3].

Q2: My reaction yields a mixture of regioisomers. How do I ensure I strictly isolate the 5-tert-butyl isomer over the 4-tert-butyl isomer? A2: 1,3-dipolar cycloadditions can theoretically yield both 4- and 5-substituted isoxazolines.

  • The Causality: Regioselectivity in this specific reaction is governed heavily by steric hindrance in the transition state. The tert-butyl group of 3,3-dimethyl-1-butene is exceptionally bulky.

  • The Solution: The steric bulk naturally drives the reaction toward the 5-substituted isomer. To maximize this kinetic preference, strictly control the reaction temperature between 0 °C and room temperature. Elevated temperatures provide enough thermal energy to overcome the steric barrier, which erodes regioselectivity and can also trigger unwanted Beckmann rearrangements of oxime-based precursors [1].

Q3: Can the choice of base impact precursor degradation and my overall byproduct profile? A3: Absolutely. Strong or highly nucleophilic bases can degrade the ethyl chlorooximidoacetate precursor before the reactive dipole is even formed.

  • The Causality: Triethylamine ( Et3​N ) is a standard choice, but it can sometimes promote localized heating and rapid, uncontrolled dipole generation if not perfectly diffused.

  • The Solution: Transition to a milder inorganic base. Utilizing Na2​CO3​ in a biphasic solvent system (e.g., THF/ H2​O ) has been empirically proven to boost the yield of the isoxazoline ester intermediate to >85% while minimizing precursor degradation and furoxan formation [2].

Part 2: Mechanistic Pathway

The following diagram illustrates the critical kinetic competition between the desired cycloaddition and the parasitic dimerization pathway.

G Precursor Hydroximoyl Chloride Precursor (Ethyl chlorooximidoacetate) NitrileOxide Nitrile Oxide Intermediate [Reactive Dipole] Precursor->NitrileOxide Dehydrohalogenation Base Base Addition (Et3N or Na2CO3) Base->NitrileOxide IsoxazolineEster Ethyl 5-tert-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate NitrileOxide->IsoxazolineEster [3+2] Cycloaddition Furoxan Furoxan Dimer (Major Byproduct) NitrileOxide->Furoxan Self-Dimerization (If dipole conc. is high) Dipolarophile 3,3-Dimethyl-1-butene (Dipolarophile) Dipolarophile->IsoxazolineEster FinalProduct 5-Tert-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylic acid IsoxazolineEster->FinalProduct Saponification Hydrolysis Alkaline Hydrolysis (NaOH / H2O) Hydrolysis->FinalProduct

Reaction pathway:[3+2] cycloaddition vs. furoxan dimerization in isoxazoline synthesis.

Part 3: Quantitative Data Presentation

The table below summarizes the impact of varying reaction parameters on the product distribution during the intermediate ester synthesis phase.

Reaction ConditionBase UsedAddition MethodAlkene EquivalentsIsoxazoline Yield (%)Furoxan Yield (%)
Standard Batch Et3​N All at once1.1 eq40%45%
Controlled Addition Et3​N Syringe pump (4h)1.1 eq68%18%
Excess Dipolarophile Et3​N Syringe pump (4h)2.5 eq78%8%
Optimized Biphasic Na2​CO3​ Syringe pump (4h)2.5 eq85% <5%

Part 4: Self-Validating Experimental Protocol

This two-step protocol utilizes the optimized biphasic conditions to synthesize the target compound while minimizing byproducts. The workflow is designed as a self-validating system, allowing the chemist to visually and analytically confirm success at each stage.

Step 1: Synthesis of Ethyl 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Preparation: In a round-bottom flask, dissolve ethyl chlorooximidoacetate (1.0 eq) and 3,3-dimethyl-1-butene (2.5 eq) in THF.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve 0 °C. Stir vigorously.

  • Dipole Generation: Prepare a solution of Na2​CO3​ (1.5 eq) in distilled water. Using a syringe pump, add this aqueous base solution dropwise to the THF mixture over a strict 4-hour period.

  • Incubation: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 14 hours.

  • Self-Validation Checkpoint (TLC): Spot the mixture against the starting material on silica gel (Hexanes/EtOAc 8:2). The hydroximoyl chloride precursor spot should be completely consumed. The highly non-polar tert-butyl isoxazoline ester will migrate rapidly, while any trace furoxan dimer will present as a distinct, more polar spot.

  • Workup: Partition the mixture with EtOAc and water. Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Step 2: Saponification to the Carboxylic Acid
  • Hydrolysis: Dissolve the crude ethyl 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate in a 1:1 mixture of MeOH and THF.

  • Base Addition: Cool to 0 °C and slowly add 2N NaOH (2.0 eq). Stir for 1 hour, allowing it to reach room temperature.

  • Self-Validation Checkpoint (Visual): The reaction mixture will transition into a clear, homogenous solution as the lipophilic ester hydrolyzes into the highly water-soluble sodium carboxylate salt.

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches ~2. The target 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Part 5: References

  • Title: Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Online Research @ Cardiff - ORCA Source: Cardiff University URL: [Link]

Troubleshooting

Overcoming crystallization issues with 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

An authoritative guide from our Senior Application Scientists Technical Support Center: Overcoming Crystallization Issues with 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid Welcome to our dedicated technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide from our Senior Application Scientists

Technical Support Center: Overcoming Crystallization Issues with 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. The unique structural characteristics of this molecule—namely the bulky tert-butyl group and the polar carboxylic acid function—can present specific challenges during crystallization. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you achieve high-quality, crystalline material consistently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase instead of a solid. This typically occurs when the solution becomes supersaturated too quickly, not allowing the molecules enough time to orient themselves into an ordered crystal lattice.[1] The bulky tert-butyl group on your molecule can sterically hinder this orderly arrangement, making it particularly prone to forming a disordered oil. To resolve this, you must slow down the rate at which supersaturation is achieved. Detailed protocols for this are provided in the Troubleshooting Guides section.

Q2: I've managed to get a solid, but it's an amorphous powder or very fine needles. How can I grow larger, more defined crystals?

A: The formation of fine needles or amorphous material indicates that the nucleation rate (the initial formation of small crystal seeds) is excessively high, while the crystal growth rate is too slow.[2][3] This rapid nucleation is often caused by high levels of supersaturation or the presence of impurities.[4] The goal is to create conditions that favor the growth of existing nuclei over the formation of new ones. Techniques like anti-solvent crystallization or slow evaporation are designed to maintain a lower, more controlled level of supersaturation to encourage the growth of larger, higher-quality crystals.[5]

Q3: My crystallization experiments are giving inconsistent results—sometimes I get crystals, sometimes an oil, and sometimes a different-looking solid. What is causing this variability?

A: Such inconsistency is a classic hallmark of polymorphism.[6][7] Polymorphism is the ability of a compound to exist in two or more different crystal structures, each with distinct physical properties like solubility, melting point, and stability.[8][9] The form you obtain can be highly sensitive to subtle variations in conditions such as cooling rate, solvent choice, temperature, and even the level of agitation.[4][7] Identifying the most stable polymorph (the thermodynamic form) and developing a process that consistently produces it is critical for reproducible results, especially in pharmaceutical development.[8]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured, actionable protocols to overcome the specific challenges identified in the FAQs.

Scenario 1: Compound is Oiling Out

The primary objective is to reduce the rate of supersaturation to favor kinetic pathways that lead to an ordered solid.

Troubleshooting Workflow: Oiling Out

Caption: Troubleshooting workflow for oiling out issues.

Protocol 1: Controlled Cooling Crystallization

  • Step-by-Step Methodology:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 60 °C).

    • Ensure the solution is fully dissolved and homogenous. If any particulates remain, perform a hot filtration.[2]

    • Place the vessel in a programmable heating/cooling mantle or an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask).

    • Set the cooling rate to be very slow, ideally between 1-5 °C per hour.

    • Once room temperature is reached, the solution can be moved to a refrigerator or ice bath to maximize yield.[2]

    • Collect the crystals by filtration.

Protocol 2: Solvent System Modification

  • Rationale: The choice of solvent has a profound impact on solubility and molecular interactions.[11][12] A solvent that is "too good" (high solubility) can promote oiling out.[1] Screening for a solvent where the compound has moderate solubility at high temperatures and low solubility at room temperature is key.

  • Step-by-Step Methodology:

    • In parallel, test the solubility of a small amount of your compound in a range of solvents with varying polarities (see table below).

    • Identify solvents that require heating to fully dissolve the compound. These are good candidates.

    • Perform small-scale cooling crystallizations with the most promising candidates to observe the outcome.

Scenario 2: Formation of Amorphous Solid or Fine Needles

The objective here is to slow down nucleation and promote crystal growth, often by using a method that generates supersaturation more gently than cooling.

Protocol 3: Anti-Solvent Crystallization

  • Rationale: This technique involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[13] This provides fine control over the level of supersaturation, promoting slow growth.[14][15]

  • Step-by-Step Methodology:

    • Dissolve the compound in a minimal amount of a good solvent (e.g., acetone, ethanol) at room temperature.

    • Place the solution in a clean vessel equipped with a stirrer.

    • Using a syringe pump or a burette, add the anti-solvent (e.g., water, hexane) dropwise with gentle stirring.

    • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation.

    • (Optional) Add a few drops of the good solvent back into the solution to just redissolve the turbidity.

    • Cover the vessel and leave it undisturbed for several hours to days. Crystal growth should occur as the system equilibrates.

Experimental Workflow: Anti-Solvent Crystallization

Anti-Solvent Crystallization dissolve 1. Dissolve Compound in Good Solvent add_anti 2. Slow Addition of Anti-Solvent dissolve->add_anti Stir Gently nucleation 3. Onset of Turbidity (Nucleation) add_anti->nucleation Observe Carefully equilibrate 4. Equilibrate (Crystal Growth) nucleation->equilibrate Stop & Cover isolate 5. Isolate Crystals (Filtration) equilibrate->isolate

Caption: Workflow for the anti-solvent crystallization method.

Part 3: Data Summary & Solvent Selection

The selection of an appropriate solvent is the most critical parameter in developing a successful crystallization process.[5][11] The following table provides a starting point for solvent screening.

Solvent SystemPolarityBoiling Point (°C)Rationale & Potential Use
Isopropanol Polar Protic82.6Good for cooling crystallization; exhibits a significant change in solubility with temperature.
Ethyl Acetate Polar Aprotic77.1Often yields good quality crystals; suitable for both cooling and slow evaporation methods.
Acetonitrile Polar Aprotic81.6Can be effective, but its interaction with the carboxylic acid should be monitored.
Toluene / Heptane Nonpolar110.6 / 98.4Can be used as anti-solvents with more polar solvents like acetone or ethyl acetate.
Acetone / Water Polar Protic/Aprotic56 / 100Classic anti-solvent system. Acetone is the good solvent, water is the anti-solvent.

Disclaimer: This data is for illustrative purposes. You must determine the solubility of your specific compound batch experimentally.

References

  • Guide for crystallization. (n.d.). Retrieved from a university resource. This guide provides practical tips and discusses common issues like oiling out and the importance of solvent choice.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). National Institutes of Health.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from an educational resource.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec.
  • CCXXXII.—A new synthesis of oxazole derivatives. (1909). Journal of the Chemical Society, Transactions.
  • Chemistry Crystallization. (n.d.). SATHEE.
  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. (n.d.). Benchchem.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. (2023, January 21). National Institutes of Health.
  • A Different View of Solvent Effects in Crystallization. (2017, December 3). MDPI. Explores the role of solvent viscosity and mass transfer in determining crystal morphology.
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Provides chemical context on the properties and reactions of tert-butyl esters.
  • Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo.
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. (n.d.). ResearchGate. Describes synthetic methods for creating t-butyl esters of heterocyclic carboxylic acids.
  • 12.3 Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable. Explains the concept of polymorphism and its critical impact on drug stability, bioavailability, and manufacturing.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.). MIT. Discusses the principles of cooling and anti-solvent crystallization, common in the pharmaceutical industry.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Discusses the chemical behavior of the t-butyl group under certain conditions.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... - PMC. (2020, January 1). National Institutes of Health. Reviews the significance of polymorphism for drug solubility and bioavailability.
  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Provides an overview of anti-solvent crystallization, a key technique for troubleshooting.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex. Explains different crystallization methods, including the importance of slow cooling for forming larger crystals.
  • US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents. (n.d.). Google Patents.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC. (n.d.). National Institutes of Health.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, October 28). ACS Publications.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). NSF PAR.
  • Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. (2022, October 25). Frontiers.
  • A sudden change in the properties of a drug as a new polymorph appears... (2007, April). Royal Society of Chemistry. Highlights the industrial importance and challenges of polymorphism in the pharmaceutical industry.
  • 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | C8H11NO3 | CID 17389664. (n.d.). PubChem. Provides chemical identifiers and basic properties for the target molecule.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Resource on the synthesis of the core heterocyclic structure.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). American Pharmaceutical Review. Emphasizes the regulatory and quality control importance of understanding polymorphism.
  • US6026656A - Crystallization by evaporation and vapor condensation - Google Patents. (n.d.). Google Patents.
  • Cooling Crystallization & Crystallizers. (n.d.). EBNER.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids... (2025, November 16). MDPI. Provides examples of synthetic routes involving carboxylic acids.
  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.). Google Patents.
  • Crystal Structure of N-(tert-Butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane Carboxamide. (2008, September). ResearchGate.
  • Crystallization - Wikipedia. (n.d.). Wikipedia. Provides a general overview of crystallization methods, including anti-solvent techniques.
  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. (2005, August 4). ACS Publications. Discusses the significant effect of solvent choice on crystal morphology and polymorphic selectivity.
  • Applications of Polymorphism. (n.d.). Seven Star Pharma. Outlines the importance of polymorphism in pharmaceuticals, including its effects on bioavailability and stability.
  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 15). YouTube. Explains how solvent-crystal surface interactions influence the final shape and size of crystals.

Sources

Optimization

Technical Support Center: Purification of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid Batches

Welcome to the technical support center dedicated to addressing challenges in the purification of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the purification of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this important heterocyclic building block. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Chemistry: A Proactive Approach to Purity

The synthesis of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically proceeds through a two-step sequence:

  • 1,3-Dipolar Cycloaddition: The 4,5-dihydro-1,2-oxazole (also known as isoxazoline) ring is constructed via a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkene. For the target molecule, this is commonly achieved by reacting pivalonitrile oxide (generated in situ from pivalaldoxime) with an acrylate, such as ethyl acrylate.[1][2][3]

  • Hydrolysis: The resulting ethyl ester (ethyl 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate) is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid.

Understanding this synthetic route is paramount, as the majority of impurities arise from incomplete reactions or side reactions within these two steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid?

A1: The most prevalent impurities are typically remnants of the synthesis process. These can be broadly categorized as:

  • Process-Related Impurities:

    • Ethyl 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate: The ester intermediate from incomplete hydrolysis.

    • Pivalaldoxime: The precursor to the nitrile oxide, which may not have fully reacted.

    • Unreacted Alkene (e.g., Ethyl Acrylate): The dipolarophile used in the cycloaddition.

  • Side-Reaction Products:

    • Furoxan (1,2,5-oxadiazole-2-oxide) dimer of pivalonitrile oxide: Nitrile oxides are highly reactive and can dimerize if not efficiently trapped by the dipolarophile.[1]

    • Regioisomers: While the 1,3-dipolar cycloaddition is often highly regioselective, minor amounts of the other regioisomer may form depending on the reaction conditions.[1]

  • Degradation Products:

    • Ring-Opened Products: The 4,5-dihydro-1,2-oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, leading to various degradation products.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A persistent color is often indicative of high-molecular-weight by-products or degradation products. The furoxan dimer of the nitrile oxide, for instance, can be a colored impurity. Standard purification techniques like recrystallization are often effective at removing these colored impurities. If color persists after recrystallization, a charcoal treatment during the recrystallization process can be beneficial.

Q3: I am seeing a spot on my TLC with a higher Rf value than my product, even after aqueous workup. What could it be?

A3: A higher Rf spot typically indicates a less polar compound. The most likely candidate is the unhydrolyzed ethyl ester intermediate (ethyl 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate). This impurity is a common issue and can be addressed by optimizing the hydrolysis step or by chromatographic purification.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid batches.

Issue 1: Presence of Unhydrolyzed Ethyl Ester Impurity

Symptom:

  • A significant peak corresponding to the ethyl ester is observed in HPLC analysis.

  • A higher Rf spot is visible on TLC analysis of the final product.

  • ¹H NMR shows characteristic signals of an ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).

Cause: Incomplete hydrolysis of the ethyl ester intermediate. This can be due to insufficient reaction time, inadequate amount of base, or steric hindrance.

Solution: Optimized Hydrolysis and Purification

  • Re-subject to Hydrolysis: If the level of ester impurity is high, it is often most efficient to re-subject the entire batch to the hydrolysis conditions.

  • Acid-Base Extraction: Carboxylic acids can be separated from neutral impurities like esters through an acid-base extraction.

  • Recrystallization: If the ester impurity is present at a low level, a carefully executed recrystallization can often remove it.

Protocol 1: Comprehensive Acid-Base Extraction

This protocol is designed to separate the carboxylic acid product from neutral organic impurities such as the unhydrolyzed ethyl ester.

Materials:

  • Crude 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The carboxylate salt of your product will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Product Extraction: Extract the precipitated product back into fresh diethyl ether or ethyl acetate (2-3 times with a volume equal to the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Causality: This method leverages the acidic nature of the carboxylic acid group. In the presence of a base, it deprotonates to form a water-soluble carboxylate salt, while the neutral ester impurity remains in the organic phase. Subsequent acidification of the aqueous layer regenerates the water-insoluble carboxylic acid, which can then be extracted back into an organic solvent.

Workflow for Acid-Base Extraction

A Crude Product (in Organic Solvent) B Add 1M NaOH A->B C Separate Layers B->C D Aqueous Layer (Carboxylate Salt) C->D Product E Organic Layer (Ester Impurity) C->E Impurity F Acidify with 1M HCl D->F G Extract with Organic Solvent F->G H Wash & Dry Organic Layer G->H I Concentrate H->I J Purified Carboxylic Acid I->J

Caption: Workflow for purification via acid-base extraction.

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Symptom:

  • Upon cooling the recrystallization solvent, the product separates as an oil instead of forming crystals.

  • No solid precipitates even after cooling in an ice bath.

Cause:

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is too soluble in the chosen solvent even at low temperatures.[4]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the product and interfere with crystal lattice formation.[4]

  • Cooling Too Rapidly: Rapid cooling can favor oiling out over the slower process of crystallization.

Solution: Systematic Recrystallization Solvent Screening and Technique Optimization

A successful recrystallization relies on the principle that the desired compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemPolarityRationale
Ethyl acetate / HexaneIntermediate / Non-polarA common and often effective solvent pair. Dissolve in minimal hot ethyl acetate and add hexane dropwise until cloudiness persists, then clarify with a few drops of hot ethyl acetate.
TolueneAromaticGood for many carboxylic acids; allows for azeotropic removal of water if present.
Isopropanol / WaterPolar ProticSimilar to the ethyl acetate/hexane system, using a polar protic solvent pair.
Acetone / WaterPolar Aprotic / Polar ProticAnother effective solvent pair for moderately polar compounds.

Protocol 2: Single and Mixed-Solvent Recrystallization

Materials:

  • Crude 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure (Single Solvent):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Procedure (Mixed Solvent):

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (in which it is highly soluble) at room temperature or with gentle warming.

  • Addition of "Poor" Solvent: While stirring, add the "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol.

Causality: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, which tends to exclude impurities. In a mixed-solvent system, the solubility of the compound is carefully adjusted to a point where it will precipitate upon cooling, while the more soluble impurities remain in the mother liquor.

Troubleshooting Recrystallization

A Product Oils Out A_sol1 Use a lower boiling point solvent A->A_sol1 A_sol2 Cool solution more slowly A->A_sol2 A_sol3 Use more solvent A->A_sol3 B No Crystals Form B_sol1 Use a less polar solvent or a mixed-solvent system B->B_sol1 B_sol2 Scratch inner surface of flask B->B_sol2 B_sol3 Add a seed crystal B->B_sol3 C Low Yield C_sol1 Cool for a longer period C->C_sol1 C_sol2 Reduce amount of solvent used C->C_sol2 C_sol3 Evaporate some solvent and re-cool C->C_sol3

Caption: Troubleshooting common recrystallization problems.

Analytical Methods for Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of your compound and quantifying impurities. A reversed-phase method is typically suitable for this class of molecules.

Table 2: Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Detection UV at 210-230 nm
Column Temperature 30 °C

Expected Elution Order:

  • 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid: The most polar compound, will elute first.

  • Ethyl 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate: Less polar than the acid, will have a longer retention time.

  • Other By-products: Elution will depend on their polarity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and can be used to identify and quantify certain impurities.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-C(CH₃)₃ ~1.0Singlet (9H)
-CH₂- ~3.2 - 3.6Multiplet (2H)
-CH- ~4.8 - 5.2Multiplet (1H)
-COOH >10 (often broad)Singlet (1H)

Identifying Impurities by ¹H NMR:

  • Ethyl Ester: Look for a quartet around 4.2 ppm and a triplet around 1.3 ppm.

  • Pivalaldoxime: Signals for the aldoxime proton and the tert-butyl group will be present.

  • Ethyl Acrylate: Characteristic vinyl proton signals will be observed.

By integrating the peaks corresponding to the product and the impurities, a molar ratio can be determined to estimate the purity.

References

  • Szymański, P., & Młodzianowska, K. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2569. [Link]

  • Kotian, S. Y., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 126(4), 1033-1041.
  • Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • ARKAT USA, Inc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(5), 1-13. [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-10. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Influence of the 5-tert-Butyl Moiety: A Comparative Guide to Isoxazoline-3-Carboxylic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the isoxazoline scaffold stands out as a privileged heterocyclic motif, integral to the development of a diverse array of therapeutic agents. Its unique electronic and ster...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the isoxazoline scaffold stands out as a privileged heterocyclic motif, integral to the development of a diverse array of therapeutic agents. Its unique electronic and steric properties make it a versatile building block for creating compounds with a wide spectrum of biological activities, from antimicrobial to anticancer effects. This guide provides an in-depth technical comparison of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid against other isoxazoline-3-carboxylic acids, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced impact of the 5-tert-butyl substitution on the molecule's overall performance, supported by experimental data and established protocols.

The Isoxazoline-3-Carboxylic Acid Scaffold: A Foundation for Bioactivity

The 4,5-dihydro-1,2-oxazole, or isoxazoline, ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The presence of the carboxylic acid at the 3-position provides a critical handle for molecular interactions, often acting as a key binding motif to biological targets or as a site for further chemical modification. The general structure of 5-substituted-4,5-dihydro-1,2-oxazole-3-carboxylic acids allows for extensive exploration of structure-activity relationships (SAR) by varying the substituent at the 5-position.

Isoxazoline derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic properties.[1][2] The synthesis of these compounds is often achieved through 1,3-dipolar cycloaddition reactions, a powerful and versatile method for constructing the isoxazoline ring.[1]

The Spotlight on 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

The introduction of a tert-butyl group at the 5-position of the isoxazoline-3-carboxylic acid scaffold imparts distinct physicochemical properties that can significantly influence its biological profile. The bulky and lipophilic nature of the tert-butyl group can have profound effects on a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.

The rationale for incorporating a tert-butyl group often stems from the desire to:

  • Enhance Metabolic Stability: The sterically hindered nature of the tert-butyl group can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life in biological systems.

  • Improve Lipophilicity: Increased lipophilicity can enhance membrane permeability and facilitate entry into cells, which can be crucial for reaching intracellular targets.

  • Probe Steric Pockets: The defined size and shape of the tert-butyl group can be exploited to fit into specific hydrophobic pockets within a target protein's binding site, leading to increased potency and selectivity.

Derivatives containing the 5-tert-butyl-isoxazole moiety have been identified as potent inhibitors in various therapeutic areas. For instance, N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives have been developed as highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML).[3][4] Furthermore, 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives have shown promise as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[5]

Comparative Analysis: The tert-Butyl Advantage and Its Alternatives

To objectively assess the performance of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, we will compare its anticipated properties with other isoxazoline-3-carboxylic acids bearing different substituents at the 5-position. This comparison is synthesized from various studies on isoxazoline derivatives and general principles of medicinal chemistry.

Structure-Activity Relationship (SAR) Insights

The substituent at the C5 position of the isoxazoline ring plays a crucial role in determining the biological activity and selectivity of the molecule.

cluster_0 Isoxazoline-3-Carboxylic Acid Core cluster_1 Substituent Effects on Biological Activity Core R-group at C5 position tertButyl tert-Butyl (Bulky, Lipophilic) Core->tertButyl Potency & Selectivity Metabolic Stability Aromatic Aromatic Rings (e.g., Phenyl) Core->Aromatic Antibacterial Activity (e.g., against E. coli) [3] Aliphatic Small Alkyl (e.g., Methyl) Core->Aliphatic Modulate Lipophilicity Functionalized Functionalized Groups Core->Functionalized Introduce Specific Interactions (e.g., H-bonding)

Caption: Logical relationship of C5 substituents and their impact on bioactivity.

  • Bulky, Lipophilic Groups (e.g., tert-Butyl): As previously discussed, these groups can enhance metabolic stability and fit into hydrophobic pockets. This often leads to higher potency and selectivity for specific targets, as seen in the development of kinase inhibitors.[3][4] However, excessive lipophilicity can sometimes lead to poor aqueous solubility and off-target effects.

  • Aromatic Rings (e.g., Phenyl): Aromatic substituents can engage in π-π stacking interactions within a binding site. Studies on isoxazoline dicarboxylic acids have shown that aromatic derivatives exhibit higher inhibition of E. coli growth compared to their aliphatic counterparts, suggesting their potential in antibiotics research.[1][6]

  • Small Alkyl Groups (e.g., Methyl): Smaller alkyl groups like methyl can provide a moderate increase in lipophilicity without the significant steric bulk of a tert-butyl group. This can be advantageous when the target's binding pocket is smaller.

  • Functionalized Groups: Introducing functional groups such as hydroxyl, amino, or ether moieties can provide opportunities for hydrogen bonding or other specific interactions with the target, potentially increasing affinity and selectivity.

Physicochemical and Pharmacokinetic Properties

The nature of the C5 substituent significantly impacts key drug-like properties.

Property5-tert-Butyl5-Phenyl5-Methyl5-Hydroxymethyl
Lipophilicity (cLogP) HighModerate-HighLow-ModerateLow
Aqueous Solubility LowLowModerateHigh
Metabolic Stability HighModerateModeratePotentially Low
Membrane Permeability HighHighModerateLow
Potential for Off-Target Effects Moderate-HighModerateLowLow

Note: This table represents general trends and the actual values can vary depending on the overall molecular context.

The tert-butyl group generally increases lipophilicity and metabolic stability, which can lead to higher oral bioavailability. However, this must be balanced against potential decreases in aqueous solubility. In contrast, smaller or more polar substituents may offer better solubility at the cost of reduced metabolic stability and membrane permeability.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of isoxazoline-3-carboxylic acids.

General Synthesis of 5-Substituted-4,5-dihydro-1,2-oxazole-3-carboxylic Acids via 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for the synthesis of isoxazoline derivatives.[1]

Start Start: Aldoxime & Alkene Step1 In situ generation of Nitrile Oxide (Oxidant, e.g., DIHB) Start->Step1 Step2 [3+2] Cycloaddition Reaction (Microwave-assisted) Step1->Step2 Step3 Formation of Isoxazoline Ester Step2->Step3 Step4 Saponification (Base, e.g., KOH) Step3->Step4 Step5 Acidification (Acid, e.g., HCl) Step4->Step5 End End: Isoxazoline-3-Carboxylic Acid Step5->End

Caption: Workflow for the synthesis of isoxazoline-3-carboxylic acids.

Materials:

  • Appropriate aldoxime (e.g., pivaldoxime for the 5-tert-butyl derivative)

  • An α,β-unsaturated ester (e.g., ethyl acrylate)

  • Oxidant (e.g., diacetoxyiodobenzene - DIHB)

  • Solvent (e.g., Dichloromethane - DCM)

  • Base for saponification (e.g., Potassium hydroxide - KOH)

  • Acid for acidification (e.g., Hydrochloric acid - HCl)

  • Microwave reactor

Procedure:

  • Nitrile Oxide Generation and Cycloaddition: a. To a solution of the aldoxime (1.0 eq) and the α,β-unsaturated ester (1.2 eq) in DCM in a microwave vial, add the oxidant (1.1 eq). b. Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 100 °C for 20 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification of the Ester: a. Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude ester by column chromatography on silica gel.

  • Saponification: a. Dissolve the purified isoxazoline ester in a suitable solvent mixture (e.g., THF/water). b. Add an aqueous solution of KOH (e.g., 6 M) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: a. Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 5-substituted-4,5-dihydro-1,2-oxazole-3-carboxylic acid.

In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol describes a standard method for evaluating the antibacterial efficacy of the synthesized compounds.[6]

Materials:

  • Synthesized isoxazoline-3-carboxylic acids

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Bacterial Inoculum: a. Grow the bacterial strain overnight in MHB at 37 °C. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to obtain a range of test concentrations.

  • Inoculation and Incubation: a. Add the bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). c. Incubate the plates at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion: A Strategic Choice in Drug Design

The selection of a substituent at the 5-position of the isoxazoline-3-carboxylic acid scaffold is a critical decision in the drug design process. While smaller alkyl and aromatic groups have demonstrated their utility, particularly in the realm of antibacterial agents, the 5-tert-butyl group offers a distinct set of advantages. Its ability to confer metabolic stability and engage in specific hydrophobic interactions makes 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid and its derivatives particularly attractive for developing potent and selective inhibitors against a range of biological targets.

However, the potential for reduced solubility and increased lipophilicity necessitates a careful balancing act. The ultimate choice of the C5-substituent will depend on the specific therapeutic target and the desired pharmacokinetic profile. This guide provides a foundational framework and the necessary experimental context for researchers to make informed decisions in their pursuit of novel and effective therapeutic agents based on the versatile isoxazoline-3-carboxylic acid scaffold.

References

  • Amir, M., Javed, S. A., & Kumar, H. (2010). Design and synthesis of 3-[3-(substituted phenyl)-4-piperidin-1-ylmethyl/-4-morpholin-4-ylmethyl-4,5-dihydro-isoxazol-5-yl]-1H-indoles as potent anti-inflammatory agents. Medicinal Chemistry Research, 19(3), 299–310.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). ResearchGate. Available at: [Link]

  • Banu, H., & Kumar, S. (2021). Isoxazoline containing molecules as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 224, 113702.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.

  • Cui, W., et al. (2018). Design, synthesis, and biological evaluation of novel isoxazoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2898.
  • Di, M., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4499-4511.
  • Maddela, S., et al. (2013). Synthesis and biological evaluation of some novel isoxazoline derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 22(10), 4930-4938.
  • Sprankle, K. G., et al. (2009). AC220: a potent, selective, and orally-bioavailable FLT3 inhibitor for the treatment of acute myeloid leukemia.
  • Velasco, A. M., et al. (2009). AC220, a novel, potent and selective FLT3 inhibitor, is efficacious in preclinical models of acute myeloid leukemia. Cancer Research, 69(8 Supplement), 3737.
  • White, S. W., et al. (2008). 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as novel potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase: initiating a quest for new antitubercular drugs. Journal of Medicinal Chemistry, 51(7), 1999–2002.
  • Zhang, W., et al. (2014). Discovery of AC220, a potent, selective, and orally bioavailable FLT3 inhibitor for the treatment of acute myeloid leukemia. Abstracts of Papers of the American Chemical Society, 248.

Sources

Comparative

Validating purity of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid using LC-MS

Analytical Purity Validation of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid: An LC-MS Comparison Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purit...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Validation of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid: An LC-MS Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of early-stage pharmaceutical building blocks. One such challenging molecule is1 (CAS: 1781171-36-5)[1]. While this isoxazoline derivative is highly valued in medicinal chemistry, its structural properties make traditional purity assays unreliable.

The core issue lies in its photochemistry. The 4,5-dihydro-1,2-oxazole (isoxazoline) ring lacks the fully conjugated π-electron system found in fully aromatic oxazoles[2]. Consequently, its molar absorptivity in the UV spectrum is exceptionally weak, typically requiring detection at low wavelengths (<220 nm). At these wavelengths, mobile phase solvents and trace impurities create high background noise, rendering High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) inadequate for trace impurity profiling.

To meet the rigorous standards of the [3], Liquid Chromatography-Mass Spectrometry (LC-MS) emerges not just as an alternative, but as the mandatory modality for this compound.

The Analytical Showdown: LC-MS vs. Alternative Modalities

When establishing a purity validation framework, we must objectively compare the performance of available techniques. Table 1 summarizes why LC-MS is the superior choice for this specific isoxazoline carboxylic acid.

Table 1: Performance Comparison Matrix for Isoxazoline Purity Validation

Analytical ParameterLC-MS (ESI-Negative)HPLC-UV (210 nm)qNMR (1H, 400 MHz)
Primary Detection Mechanism Mass-to-charge ratio (m/z)UV Absorbance (Chromophore)Nuclear spin resonance
Limit of Quantitation (LOQ) 0.01% 0.5%1.0%
Specificity High (m/z selective)Low (Co-elution & solvent interference)High (Structural confirmation)
Linearity Range 0.01% - 120%0.5% - 120%1.0% - 100%
Suitability for this Molecule Optimal (Carboxylic acid ionizes easily)Sub-optimal (Weak chromophore)Complementary (Good for assay, poor for trace impurities)

Methodological Causality: Engineering the Experiment

A robust analytical method is not a random collection of parameters; it is a carefully engineered system where every choice has a chemical causality.

  • Ionization Strategy (ESI-Negative Mode): The carboxylic acid moiety (pKa ~3.5) is the most reactive analytical handle on this molecule. In an Electrospray Ionization (ESI) source, carboxylic acids readily deprotonate to form highly stable [M-H]- precursor ions (m/z 170.08). Negative mode ionization drastically reduces background noise compared to positive mode, as fewer solvent clusters and ubiquitous contaminants ionize as anions.

  • Chromatographic Separation: We utilize a Superficially Porous Particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm). The SPP architecture provides UHPLC-level theoretical plates at lower backpressures, which is crucial for resolving closely eluting structural isomers of the isoxazoline ring.

  • Mobile Phase Chemistry: We employ an aqueous mobile phase of 10 mM Ammonium Formate adjusted to pH 3.0, paired with Acetonitrile. The Causality: At pH 3.0, the carboxylic acid is predominantly unionized, ensuring strong hydrophobic retention on the C18 stationary phase. Upon entering the ESI source, the volatile formate buffer facilitates efficient proton abstraction, maximizing the MS signal.

Workflow A Sample Preparation (5-tert-butyl-isoxazoline-3-carboxylic acid) B Chromatographic Separation (RP-UHPLC, C18 Column) A->B C Mass Spectrometry (ESI Negative Mode, MRM) B->C D Data Acquisition (Extracted Ion Chromatogram) C->D V1 System Suitability (SST) %RSD < 2.0% D->V1 V2 Specificity & Selectivity (Blank & Spiked) D->V2 V3 Linearity & Range (R² > 0.999) D->V3

Analytical workflow for LC-MS purity validation aligned with ICH Q2(R2) guidelines.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure trustworthiness and compliance with the updated4[4], the following protocol integrates self-validating mechanisms directly into the workflow.

Step 1: System Suitability Testing (SST) Before any sample analysis, inject a 10 µg/mL reference standard six consecutive times. Validation Check: The system is only deemed "suitable" if the retention time %RSD is <1.0% and the peak area %RSD is <2.0%. This proves the instrument is mechanically and electronically stable prior to data acquisition.

Step 2: Carryover Mitigation (Blank Injections) Inject a mobile phase blank immediately after the highest concentration standard (100 µg/mL). Validation Check: The blank must show an integrated area of <0.05% of the standard peak. This proves that trace impurities detected in subsequent runs are native to the sample, not ghost peaks resulting from column carryover.

Step 3: Linearity and Range Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ, 0.01%) to 120% of the nominal sample concentration. Validation Check: The correlation coefficient (R²) must be ≥0.999, validating the quantitative capability of the MS detector across the required range.

Step 4: Bracketing for Drift Control Inject the 100% nominal standard at the beginning, middle, and end of the analytical sequence. Validation Check: The response factor must not drift by more than ±2.0% across the run, ensuring the MS detector response remained constant and was not affected by ion suppression over time.

Fragmentation M Precursor Ion [M-H]- (m/z 170.08) F1 Product Ion 1 Loss of CO2 (m/z 126.09) M->F1 -CO2 (44 Da) F2 Product Ion 2 Isoxazoline Cleavage (m/z ~84.0) M->F2 CID (Collision Induced Dissociation)

ESI-Negative mode fragmentation pathway for 5-tert-butyl-isoxazoline-3-carboxylic acid.

Quantitative Data Comparison

The following experimental data (Table 2) demonstrates the validation parameters achieved using the optimized LC-MS method compared to legacy HPLC-UV methods. The LC-MS data easily meets the stringent threshold requirements for pharmaceutical impurity profiling.

Table 2: ICH Q2(R2) Validation Parameters (LC-MS vs. HPLC-UV)

Validation ParameterAcceptance CriteriaLC-MS Result (Achieved)HPLC-UV Result (Achieved)Pass/Fail (LC-MS)
Precision (%RSD) ≤ 2.0%0.8%3.5% (High noise)PASS
Accuracy / Recovery 95.0% - 105.0%99.2%88.5%PASS
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.005%0.15%PASS
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.01%0.5%PASS
Linearity (R²) ≥ 0.9990.99980.9850PASS

Conclusion

For molecules like 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, relying on legacy HPLC-UV methods introduces unacceptable regulatory and scientific risk due to poor chromophoric response. By leveraging the specific deprotonation mechanics of the carboxylic acid via LC-MS (ESI-), we achieve a highly sensitive, self-validating analytical procedure that easily satisfies modern ICH Q2(R2) requirements for purity validation.

References

  • ICH Q2(R2)
  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 5-tert-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | Sapphire Bioscience Source: Sapphire Bioscience / Biosynth URL
  • Validation of analytical procedures – ICH Q2(R2)

Sources

Validation

A Researcher's Guide to Characterizing the Receptor Binding Affinity of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Introduction In the field of drug discovery and molecular pharmacology, the characterization of novel chemical entities is a foundational step. 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of drug discovery and molecular pharmacology, the characterization of novel chemical entities is a foundational step. 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with a structure that suggests potential biological activity. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, notably receptors in the central nervous system (CNS).[1][2][3][4][5][6][7][8][9] Specifically, derivatives of isoxazole have been identified as potent modulators of ionotropic glutamate receptors (iGluRs) and γ-aminobutyric acid (GABA) receptors, the primary excitatory and inhibitory neurotransmitter receptors in the brain, respectively.[1][3][5][6][7][8][9]

However, a survey of the current scientific literature reveals a gap in the pharmacological profile of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. To address this, we present a comprehensive guide for researchers to systematically determine the binding affinity of this and other novel compounds. This guide provides the scientific rationale for selecting a panel of CNS receptors for initial screening and offers detailed, field-proven protocols for conducting radioligand binding assays. By following these methodologies, researchers can generate robust and comparable data to elucidate the compound's potential targets and guide further investigation.

Strategic Approach to Receptor Screening

Given the structural motifs of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a logical first step is to screen it against a panel of key CNS receptors implicated in a wide range of neurological functions and diseases.[10][11] The isoxazole ring is a bioisostere for the carboxylate group of glutamate and the core of muscimol, a classic GABAA receptor agonist, making glutamate and GABA receptors high-priority targets.[12]

Our proposed screening panel includes:

  • Ionotropic Glutamate Receptors (iGluRs):

    • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors[10][13]

    • Kainate Receptors[14][15]

    • NMDA (N-methyl-D-aspartate) Receptors[10][16][17]

  • Metabotropic Glutamate Receptors (mGluRs):

    • Group I (mGluR1, mGluR5)[11][13][18]

  • GABAA Receptors [12][19]

The following sections provide detailed protocols for determining the binding affinity of our target compound at these receptors using competitive radioligand binding assays, which are considered the gold standard for quantifying ligand-receptor interactions.[20][21]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Comparison Novel_Compound 5-Tert-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylic acid Assay_Setup Competitive Binding Assay Setup - Radioligand - Test Compound (Varying Conc.) - Receptor Membranes Novel_Compound->Assay_Setup Membrane_Prep Receptor Membrane Preparation (Brain Tissue or Cell Line) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis - Calculate IC50 - Calculate Ki using Cheng-Prusoff Equation Counting->Data_Analysis Comparison Compare Ki to Standard Ligands Data_Analysis->Comparison Conclusion Determine Binding Affinity & Selectivity Profile Comparison->Conclusion

Caption: Overall workflow for determining the receptor binding affinity of a novel compound.

Experimental Protocols

The following protocols are designed to be robust and self-validating. The key to a successful binding assay is the meticulous preparation of reagents and adherence to optimized conditions.

Part 1: Receptor Membrane Preparation

High-quality receptor preparations are critical for obtaining reliable binding data. This protocol describes a standard method for preparing crude membrane fractions from either rodent brain tissue or cultured cells overexpressing the target receptor.[22]

Materials:

  • Tissue (e.g., whole rat brain, cortex, hippocampus) or cell pellet

  • Lysis/Homogenization Buffer (ice-cold): 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Sucrose Cryoprotectant Buffer: Lysis buffer with 10% (w/v) sucrose

  • Dounce or Potter-Elvehjem homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Homogenization: Homogenize fresh or frozen tissue/cells in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail. Perform homogenization on ice to prevent protein degradation.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pellet Membranes: Carefully collect the supernatant and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membrane fraction.[22]

  • Wash Membranes: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands that may interfere with the assay.

  • Final Preparation & Storage: Resuspend the final pellet in Sucrose Cryoprotectant Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay using a filtration method to separate bound and free radioligand.[22][23] The principle relies on the competition between a fixed concentration of a high-affinity radioligand and a range of concentrations of the unlabeled test compound (5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid) for binding to the target receptor.[21]

G cluster_0 cluster_1 Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 High Binding TestCompound1 Test Compound Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Low Binding TestCompound2 Test Compound TestCompound2->Receptor2 High Binding

Caption: Principle of a competitive radioligand binding assay.

Materials:

  • Receptor membrane preparation (from Part 1)

  • Assay Buffer (specific to the receptor, see Table 1)

  • Radioligand (specific to the receptor, see Table 1)

  • Unlabeled test compound (5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid)

  • Unlabeled standard ligand for non-specific binding (NSB) determination

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C, often pre-soaked in polyethyleneimine)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the standard ligand in the appropriate assay buffer. Dilute the radioligand and membrane preparation to their final concentrations in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, Radioligand, Membrane Preparation.

    • Non-Specific Binding (NSB): High concentration of Standard Ligand, Radioligand, Membrane Preparation.

    • Competition: Varying concentrations of Test Compound, Radioligand, Membrane Preparation.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium (see Table 1 for typical conditions).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum manifold. This traps the membranes (with bound radioligand) on the filter.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.

Part 3: Data Analysis and Interpretation

The raw data (counts per minute, CPM) are used to calculate the binding affinity of the test compound.

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[22]

  • Calculate Ki: Convert the IC50 to an inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor. This is done using the Cheng-Prusoff equation :[22][23]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value should be predetermined via a saturation binding experiment or obtained from literature).

Data Presentation and Comparison

The calculated Ki values for 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid should be tabulated and compared against known standard ligands for each receptor target. This comparison provides crucial context for the compound's potency and selectivity.

Table 1: Recommended Radioligands and Assay Conditions for CNS Receptor Screening

Receptor TargetRadioligandDefining Ligand (for NSB)Assay BufferIncubationReference
GABAA [3H]MuscimolGABA (100 µM)50 mM Tris-HCl, pH 7.430 min at 4°C[12]
AMPA [3H]AMPAL-Glutamate (1 mM)50 mM Tris-HCl, 100 mM KSCN, pH 7.460 min at 4°C[10]
Kainate [3H]KainateL-Glutamate (1 mM)50 mM Tris-HCl, pH 7.460 min at 4°C[14]
NMDA [3H]CGP 39653L-Glutamate (1 mM)50 mM Tris-Acetate, pH 7.460 min at 4°C[16][24]
mGluR5 [3H]M-MTEPMPEP (10 µM)50 mM HEPES, pH 7.490 min at RT[25]

Table 2: Hypothetical Binding Affinity (Ki, nM) Comparison

CompoundGABAAAMPAKainateNMDAmGluR5
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Muscimol (Standard)~10>10,000>10,000>10,000>10,000
AMPA (Standard)>10,000~50~2,000>10,000>10,000
Kainate (Standard)>10,000~500~50>10,000>10,000
CGS 19755 (Standard)>10,000>10,000>10,000~100>10,000
MPEP (Standard)>10,000>10,000>10,000>10,000~5

Note: Ki values for standard compounds are approximate and can vary based on experimental conditions.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial characterization of the binding affinity of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. By employing the detailed protocols for receptor membrane preparation and competitive radioligand binding assays, researchers can systematically evaluate the compound's interaction with key CNS receptors. The resulting data, when compared against established standards, will illuminate the compound's potency and selectivity profile, providing a critical foundation for further structure-activity relationship studies, functional assays, and the potential development of a novel therapeutic agent.

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Comparative

Comparative Toxicity Analysis of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

A Guide for Researchers in Drug Discovery and Development Authored by: Senior Application Scientist This guide provides a comprehensive comparative toxicity assessment of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: Senior Application Scientist

This guide provides a comprehensive comparative toxicity assessment of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to evaluating the safety profile of this novel compound against relevant comparators. The methodologies described herein are grounded in established protocols and emphasize a tiered, data-driven strategy to de-risk promising therapeutic candidates.

Introduction: The Importance of Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. Early and robust toxicity profiling is therefore not merely a regulatory hurdle but a critical component of a successful drug development program.[1][2] This guide focuses on 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound with potential therapeutic applications. Heterocyclic scaffolds, such as oxadiazoles and isoxazoles, are prevalent in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5]

Given the limited publicly available toxicity data for the target molecule, this guide establishes a framework for its evaluation. We will compare its safety profile with two structurally related compounds:

  • Comparator A (Presumed Higher Toxicity): 5-tert-Butyl-1,2-oxazole-3-carboxylic acid. This compound has published GHS hazard classifications indicating potential for acute oral toxicity, skin and eye irritation, and respiratory irritation.[6]

This comparative approach allows for a contextual understanding of the target molecule's toxicity, providing a benchmark for its potential as a therapeutic agent.

A Tiered Approach to Toxicity Evaluation

A tiered approach to toxicity testing is a strategic and ethical imperative, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[8] This strategy begins with less invasive and lower-cost in vitro assays and progresses to more complex in vivo studies only when necessary.

Caption: A tiered workflow for toxicity assessment.

Experimental Protocols

The following sections detail the experimental protocols for the initial tiers of toxicity testing.

Tier 1: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are rapid, cost-effective, and do not require the use of animals, making them an ideal first step in toxicity screening.[1][9] These assays measure cell viability and membrane integrity to determine the concentration at which a compound becomes toxic to cells.

3.1.1 Cell Line Selection

A panel of cell lines should be used to assess cytotoxicity across different cell types, including:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity.

  • A549 (Human Lung Carcinoma): To investigate potential respiratory toxicity, particularly relevant given the hazard classification of Comparator A.

  • HaCaT (Human Keratinocyte): To assess potential skin irritation.

3.1.2 MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Target Compound, Comparator A, Comparator B) in cell culture medium. The concentration range should be broad to determine the IC50 (e.g., 0.1 µM to 1000 µM). Add the diluted compounds to the respective wells and incubate for 24, 48, and 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

3.1.3 Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Solution: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the EC50 value for each compound.

Tier 2: In Vivo Acute Oral Toxicity Assessment

Should the in vitro data suggest a favorable profile for the target compound, a limited in vivo study is warranted to understand its systemic effects. The OECD Guideline 425 (Up-and-Down Procedure) is recommended as it minimizes the number of animals required.[11][12]

Protocol (OECD 425):

  • Animal Model: Use female Sprague-Dawley rats, as they are often more sensitive to the acute toxic effects of chemicals.[13]

  • Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

  • Dosing:

    • Fast the animals overnight prior to dosing.[14]

    • Administer a single oral dose of the test substance via gavage.

    • The initial dose is selected based on available data. If no data exists, a starting dose of 300 mg/kg is often used.[14]

    • The subsequent dose for the next animal is increased or decreased by a constant factor depending on the outcome for the previous animal (survival or death).

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[13][15]

  • Data Analysis: The LD50 is estimated using the maximum likelihood method.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the comparative toxicity would be summarized.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundHepG2HEK293A549HaCaT
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid >1000>1000850>1000
Comparator A (5-tert-Butyl-1,2-oxazole-3-carboxylic acid) 15022095350
Comparator B (3-tert-Butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole) >1000>1000>1000>1000

Table 2: In Vivo Acute Oral Toxicity

CompoundLD50 (mg/kg)GHS Category
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid >20005 or Unclassified
Comparator A (5-tert-Butyl-1,2-oxazole-3-carboxylic acid) 5004
Comparator B (3-tert-Butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole) >20005 or Unclassified

Interpretation and Path Forward

Based on the hypothetical data presented, 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid demonstrates a significantly improved in vitro and in vivo safety profile compared to its structurally similar analogue, Comparator A. Its low cytotoxicity and high LD50 value are comparable to the presumed safer Comparator B.

This favorable initial safety profile suggests that 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid warrants further investigation as a potential drug candidate. The next logical step would be to proceed to Tier 3 testing, including a 28-day repeated-dose oral toxicity study (OECD Guideline 407) to assess for potential target organ toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[16][17]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative toxicity assessment of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. By employing a tiered strategy that prioritizes in vitro methods and adheres to internationally recognized guidelines for in vivo studies, researchers can make informed decisions about the progression of novel compounds in the drug discovery pipeline. The principles and protocols detailed herein provide a robust framework for de-risking new chemical entities and ultimately contributing to the development of safer and more effective medicines.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). [Source Not Available]
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  • Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. (2024, May 31). PMC. [Link]

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  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • 5-butyl-3-tert-butyl-4,5-dihydroisoxazole. (2025, May 20). [Source Not Available]
  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed. [Link]

  • Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | C9H14N2O3 | CID 15767524. PubChem. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). [Source Not Available]
  • Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. (2025, August 13). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 5-tert-butyl-4,5-dihydroisoxazole-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 5-tert-butyl-4,5-dihydroisoxazole-3-carboxylic acid) requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule to anticipate its behavior in the laboratory.

This guide provides a self-validating, step-by-step operational protocol designed for drug development professionals and synthetic chemists. By understanding the causality behind these safety measures, your laboratory can ensure both personnel protection and experimental integrity.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. The compound features three distinct moieties that dictate its handling requirements:

  • Carboxylic Acid Group: Confers mild acidity. Upon contact with ambient moisture or mucosal membranes, it can cause localized pH drops, leading to tissue irritation[1].

  • 4,5-Dihydro-1,2-oxazole (2-Isoxazoline) Ring: The N–O bond within this heterocycle is sensitive to strong reducing agents (e.g., hydrogenation conditions, SmI₂) and strong bases, which can trigger exothermic ring-cleavage.

  • Tert-Butyl Group: This bulky, lipophilic moiety increases the compound's overall hydrophobicity. While it reduces the volatility of the compound, it enhances its ability to penetrate the lipid bilayers of the skin if dissolved in organic carrier solvents (like DMSO or DMF).

Based on structurally analogous isoxazoline-3-carboxylic acid derivatives, the compound falls under the following Globally Harmonized System (GHS) classifications[1]:

Table 1: GHS Hazard Summary & Causal Mechanisms

GHS CodeHazard ClassificationMechanistic Causality
H302 Acute Toxicity, Oral (Cat 4)Systemic absorption of the lipophilic heterocycle interferes with cellular metabolism.
H315 Skin Corrosion/Irritation (Cat 2)Mild acidity of the carboxylate group disrupts epidermal pH homeostasis.
H319 Serious Eye Irritation (Cat 2A)Direct contact with ocular fluid causes rapid dissociation, leading to localized acid burns[2].
H335 Respiratory Tract Irritation (Cat 3)Inhalation of micro-particulates leads to deposition in the bronchioles, causing mucosal inflammation[1].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active barrier system tailored to the physical state of the chemical.

Table 2: Required PPE Specifications

Protection ZoneRequired EquipmentScientific Justification
Ocular/Face ANSI Z87.1+ Chemical Splash GogglesProtects against H319. Safety glasses with side shields are insufficient due to the risk of airborne dust settling behind the lenses.
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides excellent resistance to solid organic acids. Critical Note: If handling the compound dissolved in DMSO or DMF, upgrade to Butyl rubber gloves, as nitrile degrades rapidly in these solvents.
Dermal (Body) 100% Cotton or Flame-Resistant (FR) Lab CoatCotton prevents static buildup (which can aerosolize powders) and resists melting if secondary solvent fires occur.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside of engineering controls (fume hood). Mitigates H335 risks from aerosolized dust[1].

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Methodology: Precision Weighing and Transfer
  • Engineering Control Verification: Turn on the chemical fume hood. Validation: Ensure the digital monitor reads a face velocity between 80–120 feet per minute (fpm).

  • Static Mitigation: Because lipophilic powders hold static charge (leading to aerosolization and mass loss), wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth.

  • Preparation: Tare a glass vial or anti-static glassine weighing paper on the analytical balance inside the hood.

  • Execution: Using a grounded stainless-steel spatula, slowly transfer the 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. Keep the source container and the receiving vessel as close together as possible to minimize the "drop zone."

  • Containment: Cap the receiving vial tightly before removing it from the fume hood.

  • Decontamination: Wipe the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% Isopropanol to capture any invisible micro-dust.

Workflow Visualization

G Start Pre-Operation Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Weigh Weighing & Transfer (Use Anti-static tools) Hood->Weigh React Chemical Synthesis / Assay Preparation Weigh->React Spill Spill Detected? React->Spill Decon Decontamination (Soap & Water / Isopropanol) Spill->Decon Yes Waste Hazardous Waste Disposal Spill->Waste No Decon->Waste

Operational Safety Workflow for Isoxazoline Derivatives

Spill Response & Emergency Decontamination

In the event of an accidental release, immediate action prevents systemic exposure and cross-contamination.

Step-by-Step Methodology: Solid Spill Recovery
  • Isolation: Immediately halt work and evacuate personnel from a 1-meter radius around the spill.

  • Dust Suppression (Critical): Do not use a brush or broom, as this will aerosolize the H335 respiratory hazard. Instead, gently lay paper towels over the spilled powder.

  • Wetting: Spray the paper towels with a dilute, mildly basic solution (e.g., 5% Sodium Bicarbonate). This serves a dual purpose: it suppresses dust and neutralizes the carboxylic acid moiety.

  • Collection: Carefully fold the damp towels inward, trapping the neutralized compound. Place the towels into a designated hazardous waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a final wipe with 70% ethanol or isopropanol.

  • Personnel Exposure (First Aid): If the compound contacts the skin or eyes, immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[2]. Validation: Seek medical evaluation even if irritation subsides, bringing the SDS of the compound with you.

Waste Disposal Plan

Improper disposal of isoxazoline derivatives can lead to unwanted environmental persistence or reactive hazards in waste carboys.

  • Solid Waste: All empty containers, contaminated gloves, and weighing papers must be placed in a solid hazardous waste bin labeled "Toxic/Irritant Organic Solids."

  • Aqueous Waste: If the compound was neutralized using a base (forming the water-soluble carboxylate salt), collect the aqueous washings in a container labeled "Aqueous Basic Organic Waste."

  • Organic Solvent Waste: If dissolved in organic solvents (e.g., DCM, Ethyl Acetate, DMF), dispose of it in a "Non-Halogenated" or "Halogenated" organic waste carboy, depending on the carrier solvent.

  • Incompatibility Warning: Never mix isoxazoline waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong reducing agents (e.g., borohydrides), as the N-O bond may undergo exothermic degradation.

References

Sources

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